4-(1H-pyrazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCGHYOOHMITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149281 | |
| Record name | Pyrazole-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-56-9 | |
| Record name | 1H-Pyrazole-1-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-1-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 4-(1H-pyrazol-1-yl)butanoic acid (CAS: 110525-56-9)
Disclaimer: Publicly available information on "4-(1H-pyrazol-1-yl)butanoic acid" (CAS: 110525-56-9) is limited. This guide provides a comprehensive overview based on existing data for the compound and related pyrazole derivatives, while also highlighting areas where specific data is not currently available in the public domain.
Core Compound Properties
This compound is a heterocyclic compound featuring a pyrazole ring linked to a butanoic acid chain. The pyrazole moiety is a well-established pharmacophore in numerous clinically successful drugs, recognized for its diverse biological activities. The butanoic acid side chain provides a functional group that can be readily modified, for example, through amide coupling or esterification, to explore structure-activity relationships.
| Property | Value | Source |
| CAS Number | 110525-56-9 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| IUPAC Name | This compound | N/A |
| Synonyms | 1H-pyrazole-1-butanoic acid | |
| SMILES | C1=CN(N=C1)CCCC(=O)O |
Synthesis and Chemical Reactions
Proposed Synthesis of this compound
A potential synthetic pathway could involve the N-alkylation of pyrazole with a suitable four-carbon synthon containing a carboxylic acid or a precursor group. A common method is the reaction of pyrazole with an ester of 4-bromobutanoic acid in the presence of a base like sodium hydride (NaH), followed by acidic or basic hydrolysis of the resulting ester.
Caption: Proposed synthesis of this compound.
Biological Activity and Potential Applications
Specific biological data for "this compound" is not extensively reported. However, the broader class of pyrazole derivatives is known for a wide range of therapeutic properties. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.
Potential biological activities, inferred from related pyrazole structures, include:
-
Antimicrobial Properties: Pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.
-
Anti-inflammatory Effects: Some pyrazole-containing compounds are believed to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX).
-
Anticancer Activity: Preliminary studies on certain pyrazole derivatives suggest they may induce apoptosis in cancer cells and inhibit tumor growth.
It is important to note that these are general activities of the pyrazole class, and specific testing of "this compound" is required to confirm any of these properties.
General Mechanism of Action for Pyrazole Derivatives
The mechanism of action for pyrazole derivatives often involves their interaction with specific molecular targets:
-
Enzyme Inhibition: The pyrazole ring can act as a scaffold that positions substituents to interact with the active sites of enzymes, leading to their inhibition.
-
Receptor Binding: The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological receptors, modulating their activity.
Caption: Generalized mechanism of action for pyrazole derivatives.
Experimental Protocols
Detailed, validated experimental protocols for "this compound" are not available in the public domain. Research and development involving this compound would necessitate the development and validation of specific protocols for its synthesis, purification, and biological evaluation. A generalized workflow for such a process is presented below.
Caption: General experimental workflow for novel compound evaluation.
Conclusion
"this compound" is a chemical entity with potential for further investigation, primarily due to the established biological significance of the pyrazole scaffold. However, a notable lack of specific data in the public domain for this particular compound necessitates foundational research to determine its chemical and biological properties. The information provided in this guide, drawn from the broader family of pyrazole derivatives, offers a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental work is crucial to unlock the specific characteristics and potential applications of "this compound".
An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of pyrazole-containing carboxylic acids, a class of heterocyclic compounds with significant therapeutic potential. The guide details their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A prominent biological activity of certain pyrazole-containing carboxylic acids is their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides a therapeutic advantage by reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2]
Mechanism of Action
The anti-inflammatory effects of these compounds are primarily achieved by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Celecoxib, a well-known diaryl-substituted pyrazole, selectively binds to a hydrophilic region near the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[2][3][5]
Quantitative Data: COX-1/COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of representative pyrazole-containing carboxylic acids against COX-1 and COX-2 enzymes, highlighting their selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.04 | >2500 | [2] |
| PYZ31 | - | 0.01987 | - | [6] |
| Compound 15c | - | 0.059-3.89 | 28.56–98.71 | [7] |
| Compound 5u | - | - | 74.92 | [8] |
| Compound 5s | - | - | 72.95 | [8] |
Experimental Protocols
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin and L-epinephrine (co-factors)
Procedure:
-
Prepare a reaction mixture containing assay buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2).
-
Pre-incubate the enzyme mixture with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compound
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
After a set period (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the subplantar tissue of one of the hind paws.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Signaling Pathway
Caption: COX-2 signaling pathway and inhibition by pyrazole carboxylic acids.
Anticancer Activity
Pyrazole-containing carboxylic acids have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[9][10][11]
Mechanisms of Action
The anticancer effects of these compounds are often multi-faceted. They have been shown to target and inhibit various proteins crucial for cancer cell survival and progression, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK), and Bruton's tyrosine kinase (BTK).[12][13] Furthermore, many pyrazole derivatives induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[1][14]
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazole-containing carboxylic acids against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [14] |
| Compound 4a | HepG2 | 0.15 | [15] |
| Compound 4a | EGFR | 0.31 | [15] |
| Compound 2 | MCF-7 | 6.57 | [4][16] |
| Compound 2 | HepG2 | 8.86 | [4][16] |
| Compound 13 | MCF-7 | 3.0 | [17] |
| Compound 14 | MCF-7 | 4.0 | [17] |
| Compound 3d | MCF-7 | 43.4 | [18] |
| Compound 4d | MCF-7 | 39.0 | [18] |
| Compound 5(a) | A549 | 8.23 | [19] |
| Compound 5(a) | HCT-116 | 5.60 | [19] |
| Compound 6(a) | HCT-116 | 0.16 | [19] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways
Caption: Intrinsic apoptosis pathway induced by pyrazole carboxylic acids.
Caption: Inhibition of the EGFR signaling pathway by pyrazole carboxylic acids.
Antimicrobial Activity
A growing body of evidence highlights the potential of pyrazole-containing carboxylic acids as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[19][20][21] Their mechanisms of action are varied and can include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, and interference with microbial metabolism.[3][20]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole-containing carboxylic acids against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | S. aureus | 0.78-1.56 | [3] |
| Compound 6 | A. baumannii | 0.78-1.56 | [3] |
| Compound 12 | S. aureus | 1-8 | [3] |
| Compound 12 | E. coli | 1 | [3] |
| Compound 23 | S. aureus | 1.56-6.25 | [3] |
| Compound 23 | P. aeruginosa | 1.56-6.25 | [3] |
| Compound 29 | Gram-positive bacteria | 0.25 | [20] |
| Compound 39 | S. aureus | 1 | [3] |
| Compound 39 | L. monocytogenes | 0.5 | [3] |
| Compound 39 | Salmonella | 0.05 | [3] |
| Compound 21a | Bacteria | 62.5-125 | [19] |
| Compound 21a | Fungi | 2.9-7.8 | [19] |
| Compound 3a, 5a, 6, 9a, 10a | Gram-positive bacteria | 0.125-0.50 | [21] |
| Compound 3a, 5a, 6, 9a, 10a | Gram-negative bacteria | 0.062-0.50 | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and create a series of two-fold dilutions in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well with no test compound.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
General Antimicrobial Mechanism
Caption: General mechanisms of antimicrobial action of pyrazole carboxylic acids.
Synthesis of Pyrazole-Containing Carboxylic Acids
The synthesis of pyrazole-containing carboxylic acids can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][18]
General Synthetic Workflow
Caption: General synthetic workflow for pyrazole carboxylic acids.
Experimental Protocols
This protocol describes a common laboratory synthesis of Celecoxib.[1]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain Celecoxib.
This protocol outlines the conversion of a pyrazole carboxylic acid to its corresponding amide.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Aqueous ammonia (NH3·H2O)
Procedure:
-
Reflux a mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride for 2 hours.
-
Concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Slowly add the residue to aqueous ammonia at 0°C with stirring.
-
Collect the solid product by filtration to yield 1,5-dimethyl-1H-pyrazole-3-carboxamide (reported yield: 81%).
This guide provides a foundational understanding of the biological activities and synthesis of pyrazole-containing carboxylic acids. The versatility of the pyrazole scaffold continues to make it an attractive target for the development of novel therapeutics with a wide range of applications.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. mc.minia.edu.eg [mc.minia.edu.eg]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)butanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1H-pyrazol-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this guide leverages predictive models for NMR and mass spectrometry data, alongside established principles of infrared spectroscopy, to provide a robust analytical framework. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to facilitate further research and application.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on computational models and provide expected values for key spectroscopic parameters.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.51 | d | 1H | H-5 (pyrazole) |
| ~7.49 | d | 1H | H-3 (pyrazole) |
| ~6.29 | t | 1H | H-4 (pyrazole) |
| ~4.18 | t | 2H | -CH₂- (alpha to pyrazole) |
| ~2.39 | t | 2H | -CH₂- (alpha to COOH) |
| ~2.21 | p | 2H | -CH₂- (beta to pyrazole and COOH) |
| ~11.5 (broad) | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~178.5 | C=O (Carboxylic Acid) |
| ~139.0 | C-5 (pyrazole) |
| ~129.5 | C-3 (pyrazole) |
| ~105.8 | C-4 (pyrazole) |
| ~49.5 | -CH₂- (alpha to pyrazole) |
| ~30.8 | -CH₂- (alpha to COOH) |
| ~24.5 | -CH₂- (beta to pyrazole and COOH) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 137 | [M - OH]⁺ |
| 109 | [M - COOH]⁺ |
| 81 | [C₄H₅N₂]⁺ (Pyrazolyl-ethyl fragment) |
| 68 | [C₃H₄N₂]⁺ (Pyrazolyl radical cation) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3110 | C-H stretch | Pyrazole ring |
| 2950-2850 | C-H stretch | Alkyl chain |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1550 | C=N stretch | Pyrazole ring |
| ~1450 | C-H bend | Alkyl chain |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend | Carboxylic Acid |
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol describes a two-step synthesis involving the N-alkylation of pyrazole with ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-pyrazol-1-yl)butanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide, 2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Spectroscopic Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Set the spectral width to cover the range of -1 to 13 ppm. The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. Utilize broadband proton decoupling.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
2.2.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electron ionization (EI) mass spectrometer. The electron energy is typically set to 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300 to observe the molecular ion and characteristic fragment ions.
2.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Press the powder in a pellet die under high pressure to form a transparent or translucent pellet.[1]
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
Visualizations
The following diagrams illustrate the overall workflow for the spectroscopic characterization of this compound and a proposed mass spectrometry fragmentation pathway.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Potential Therapeutic Targets of 4-(1H-pyrazol-1-yl)butanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This technical guide explores the potential therapeutic targets of derivatives of "4-(1H-pyrazol-1-yl)butanoic acid," a versatile building block for the synthesis of novel therapeutic agents. By leveraging the structural features of the pyrazole ring and the functionalizability of the butanoic acid side chain, these derivatives have been investigated for their potential in treating a multitude of diseases, including cancer, inflammation, and infectious diseases. This document provides a comprehensive overview of identified targets, quantitative bioactivity data for structurally related compounds, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this promising area.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal pharmacophores.[1][2] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1] The butanoic acid moiety provides a handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the therapeutic potential of derivatives of the "this compound" core structure, summarizing the current knowledge of their biological targets and the methodologies to assess their activity.
Potential Therapeutic Targets and Bioactivity Data
While specific quantitative data for "this compound" itself is limited in the public domain, numerous studies on structurally related pyrazole derivatives have identified a range of promising therapeutic targets. The following sections summarize these targets and present available quantitative data for analogous compounds to guide future structure-activity relationship (SAR) studies.
Anti-inflammatory and Analgesic Targets
2.1.1. Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of many pyrazole-containing compounds, such as celecoxib, are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 is a key mechanism for reducing inflammation and pain.
Table 1: COX-2 Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 4c | 1,3,5-trisubstituted pyrazole | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [1] |
| 5b | 1,3,5-trisubstituted pyrazole | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [1] |
| 129 | Phenyl-substituted pyrazole | - | 0.26 | 192.3 | [2] |
| 11 | Differently substituted pyrazole | - | 0.043 | - | [3] |
| 5f | Pyrazolone-pyridazine hybrid | - | 1.50 | 9.56 | [4] |
| 6f | Aminopyrazole-pyridazine hybrid | - | 1.15 | 8.31 | [4] |
2.1.2. Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that catalyzes the final step in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4). Inhibition of LTA4H is a potential therapeutic strategy for inflammatory diseases.
Anticancer Targets
2.2.1. p53-MDM2 Interaction
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53. Inhibiting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.
Table 2: p53-MDM2 Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Biochemical IC₅₀ (µM) | Cell-based GI₅₀ (µM) | Reference |
| 6d | Pyrazoline derivative | 13.8 | 8.39 (mean) | [5][6] |
| Compound 1 | Not specified | 0.196 (HTRF) | - | [7] |
2.2.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anticancer strategy.
Table 3: VEGFR-2 Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) | Reference |
| 9 | Fused pyrazole derivative | 0.22 | [8] |
| 6b | N-Mannich base of pyrazol-5-ol | 0.2 | [9] |
| 3f | Pyrazolopyridine derivative | 0.102 | [10] |
2.2.3. Epidermal Growth Factor Receptor (EGFR)
EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.
Table 4: EGFR Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | EGFR IC₅₀ (µM) | Reference |
| 3 | Fused pyrazole derivative | 0.06 | [8] |
| 11 | Differently substituted pyrazole | 0.083 | [3] |
| 3f | Pyrazolopyridine derivative | 0.066 | [10] |
2.2.4. Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential for cell division. Inhibitors of tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis.
Table 5: Tubulin Polymerization Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | | 4k | 4-amino-1-aryl-1H-pyrazol-3-yl methanone | - | 15 (PC-3 cells) |[11][12] | | 5a | Fused pyrazole | - | 6 (PC-3 cells) |[11][12] | | 5o | Pyrazole-chalcone conjugate | 1.15 | 2130 (MCF-7 cells) |[13] | | 28 | Indole-amino-pyrazolyl derivative | 0.28 | - |[14] | | 18 | Indole-3-pyrazole-5-carboxamide | 19 | 600-2900 (HCC cells) |[15] |
2.2.5. Androgen Receptor (AR)
The androgen receptor is a key driver of prostate cancer growth. Antagonists of the AR are a mainstay of prostate cancer therapy.
Antimicrobial Targets
Certain pyrazole derivatives have demonstrated activity against various bacterial strains. While the precise molecular targets are not always elucidated, inhibition of essential bacterial enzymes is a likely mechanism.
Table 6: Antibacterial Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 24 | 4-fluorophenyl substituted pyrazole | S. aureus | 0.5 | [16] |
| 29 | 3,5-bis(trifluoromethyl)-substituted pyrazole | S. aureus | 0.5 | [16] |
| 7c | 2-(pyrazol-4-yl)-1,3,4-oxadiazole with imidazole | Xanthomonas oryzae pv. oryzae | 7.40 | [17] |
| 9a | 2-(pyrazol-4-yl)-1,3,4-oxadiazole with imidazole | Xanthomonas axonopodis pv. citri | 5.44 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of "this compound" derivatives and related compounds.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.
-
Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
p53-MDM2 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Principle: This assay measures the disruption of the p53-MDM2 interaction by a test compound using HTRF technology.
-
Materials: Recombinant GST-tagged MDM2, recombinant His-tagged p53, anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), anti-His antibody labeled with an acceptor fluorophore (e.g., XL665), assay buffer, test compounds, 384-well plates, HTRF-compatible plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, GST-MDM2, His-p53, and the test compound.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add the anti-GST-donor and anti-His-acceptor antibodies.
-
Incubate at room temperature for another specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on an HTRF reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and the percentage of inhibition.
-
Determine the IC₅₀ value from the dose-response curve.
-
Tubulin Polymerization Assay (Turbidimetric)
-
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (optical density) of the solution over time.
-
Materials: Purified tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds, temperature-controlled spectrophotometer with a plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
Keep all reagents on ice.
-
In a pre-chilled 96-well plate, add the polymerization buffer and the test compound.
-
Add the tubulin protein to each well.
-
Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the effect of the compound on the rate and extent of polymerization and calculate the IC₅₀ value.
-
Androgen Receptor (AR) Antagonist Assay (Cell-based Reporter Assay)
-
Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen agonist.
-
Materials: A suitable cell line expressing AR (e.g., LNCaP), a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene, a transfection reagent, cell culture medium, an androgen agonist (e.g., dihydrotestosterone - DHT), test compounds, a luminometer.
-
Procedure:
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Plate the transfected cells in a 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of DHT.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathways and Visualizations
The therapeutic effects of "this compound" derivatives are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the critical pathways implicated.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: The p53-MDM2 negative feedback loop and point of intervention.
Caption: Workflow for a tubulin polymerization assay.
Conclusion
Derivatives of "this compound" represent a promising class of compounds with the potential to modulate a diverse range of therapeutic targets. The information compiled in this guide highlights their potential in the fields of oncology and inflammation. The provided quantitative data for analogous structures, though not exhaustive for the core molecule itself, offers a valuable starting point for the design of new, more potent, and selective inhibitors. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic utility of this versatile chemical scaffold. Future work should focus on the systematic synthesis and biological evaluation of a focused library of "this compound" derivatives to fully elucidate their structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Furopyrimidine‐Pyrazole Hybrid Compounds Targeting p53‐MDM2 Interaction as Anticancer Agents | CoLab [colab.ws]
- 6. Discovery of Furopyrimidine-Pyrazole Hybrid Compounds Targeting p53-MDM2 Interaction as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents [mdpi.com]
The Versatile Building Block: A Technical Guide to 4-(1H-pyrazol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-1-yl)butanoic acid is a bifunctional molecule that has garnered significant interest as a versatile building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive carboxylic acid moiety and a pyrazole ring, allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse and complex molecular architectures. The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, imparting a variety of biological activities, while the butanoic acid chain provides a convenient handle for conjugation and derivatization. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers in drug discovery and materials design.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| CAS Number | 110525-56-9 | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar organic acids |
| Boiling Point | 335.7 °C at 760 mmHg | [2] |
| Flash Point | 156.8 °C | [2] |
| Density | 1.21 g/cm³ | [2] |
| pKa | ~4-5 (estimated for the carboxylic acid) | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions. The most common approaches involve the N-alkylation of pyrazole with a suitable four-carbon synthon.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Alkylation of Pyrazole with Ethyl 4-bromobutanoate
This is a straightforward and widely used method for the synthesis of this compound.
Reaction Scheme:
1H-pyrazole + Br-(CH₂)₃-COOEt → 1-(4-ethoxycarbonylpropyl)-1H-pyrazole → this compound
Protocol:
-
Step 1: N-Alkylation. To a solution of 1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base like sodium hydride (NaH, 1.1 eq, handled with care) or potassium carbonate (K₂CO₃, 2.0 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. Ethyl 4-bromobutanoate (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Step 2: Work-up and Purification of the Ester. The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography on silica gel.
-
Step 3: Hydrolysis. The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., NaOH or KOH, 2-3 eq). The mixture is heated to reflux for 1-3 hours.
-
Step 4: Final Work-up. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, δ ppm) | ~10-12 (br s, 1H, COOH), ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH), ~2.2 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | ~178 (C=O), ~139 (pyrazole-CH), ~129 (pyrazole-CH), ~105 (pyrazole-CH), ~50 (N-CH₂), ~30 (CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-) |
| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1710 (strong, C=O stretch of carboxylic acid), ~1600, 1500 (C=C and C=N stretch, pyrazole ring) |
| Mass Spec. (EI) | m/z (%): 154 (M⁺), 137, 110, 81, 68 |
Reactivity and Applications as a Molecular Building Block
The dual functionality of this compound makes it a highly valuable building block for creating a diverse array of molecules with potential applications in drug discovery and materials science.
Reactivity Profile
Caption: A diagram illustrating the key reaction pathways for this compound.
Applications in Drug Discovery
The pyrazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The butanoic acid chain of this compound can be readily functionalized, most commonly through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.
Potential Therapeutic Areas:
-
Oncology: Pyrazole derivatives have shown promise as anticancer agents.
-
Infectious Diseases: The scaffold can be modified to target various microbial pathogens.
-
Inflammation: Pyrazole-containing compounds are known to modulate inflammatory pathways.
Applications in Materials Science
The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, making this compound a suitable linker for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group can also participate in the formation of the framework structure. By carefully selecting the metal ions and reaction conditions, MOFs with tailored pore sizes, surface areas, and functionalities can be constructed for applications in:
-
Gas storage and separation
-
Catalysis
-
Sensing
Conclusion
This compound is a valuable and versatile molecular building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, combined with the reactivity of its carboxylic acid and pyrazole functionalities, provides a powerful platform for the creation of novel and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.
References
- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(1H-Pyrazol-4-yl)butanoic acid|CAS 84302-87-4 [benchchem.com]
- 4. This compound|Research Chemical [benchchem.com]
The Pyrazole Core: A Journey from Synthetic Curio to Medicinal Mainstay
An In-depth Guide to the Discovery, History, and Therapeutic Evolution of Pyrazole-Based Compounds
Introduction: The Privileged Scaffold
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for engaging with a wide array of biological targets. Among these, the pyrazole—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—holds a place of particular distinction.[1][2] From the first synthetic analgesics of the late 19th century to today's targeted cancer therapies, the pyrazole ring has been a cornerstone of drug discovery for over 140 years.[3][4] Its unique electronic properties, metabolic stability, and synthetic accessibility have allowed chemists to craft molecules with remarkable specificity and potency. This technical guide explores the history of pyrazole compounds in medicine, tracing their evolution from simple non-selective inhibitors to highly engineered drugs that target specific signaling pathways. We will delve into the key discoveries, present comparative quantitative data, detail foundational experimental protocols, and visualize the complex biological mechanisms that underpin their therapeutic effects.
Chapter 1: The Dawn of Pyrazole Chemistry
The story of pyrazoles begins not in a pharmacy, but in a German chemistry laboratory. In 1883, the chemist Ludwig Knorr, while investigating derivatives of quinine, reported the first synthesis of a substituted pyrazole ring.[5][6] This breakthrough was achieved through a reaction that would become a fundamental tool in heterocyclic chemistry: the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][7] This robust and high-yielding reaction is now universally known as the Knorr Pyrazole Synthesis .[8][9] Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself.[6][10]
The Knorr synthesis is remarkably versatile, allowing for the creation of a wide variety of substituted pyrazoles by simply changing the starting dicarbonyl and hydrazine components. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[7]
Experimental Protocol: The Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol, adapted from the original Knorr-type reaction, details the synthesis of Edaravone, a pyrazolone derivative first synthesized in 1887 that is now used as a neuroprotective agent.[11] It serves as a classic example of the condensation between a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine).[11]
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 eq.) and phenylhydrazine (1.0 eq.). The addition is exothermic and should be performed in a fume hood. No solvent is initially required.[11]
-
Heating: Heat the reaction mixture under reflux for approximately 60 minutes at a temperature of 135–145 °C. The mixture will gradually turn into a heavy, viscous syrup.[11]
-
Precipitation: After cooling the syrup in an ice-water bath, add a small volume of diethyl ether and stir the mixture vigorously with a glass rod. This will induce the precipitation of the crude product as a powdered solid.[11]
-
Isolation: Collect the crude pyrazolone product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Analysis: Filter the pure crystals, dry them in a desiccator, and determine the final mass and percent yield. The product's identity and purity can be confirmed by measuring its melting point (expected: 125–127 °C) and through spectroscopic analysis (NMR, IR).[11]
Chapter 2: The First Wave - Pyrazoles as Non-Selective Analgesics
The medicinal potential of Knorr's discovery was realized with astonishing speed. In 1883, the same year as his initial synthesis, Knorr created a pyrazolone derivative called Antipyrine (Phenazone).[11] It quickly became one of the first commercially successful synthetic drugs, widely used as an analgesic (pain reliever) and antipyretic (fever reducer).[12] This marked the entry of pyrazoles into the pharmacopeia.
Following Antipyrine, another pyrazole derivative, Phenylbutazone , was synthesized and introduced into clinical practice in 1949.[6] Phenylbutazone was a potent non-steroidal anti-inflammatory drug (NSAID) used for arthritis and other inflammatory conditions.[4]
These early pyrazole drugs shared a common mechanism of action: the non-selective inhibition of cyclooxygenase (COX) enzymes. However, their modes of action were not identical. Phenylbutazone acts as a classic non-selective inhibitor of both COX-1 and COX-2. In contrast, Antipyrine is a weak inhibitor of COX-1 and COX-2 and is thought to exert its effects primarily through a central mechanism, possibly via inhibition of a COX-1 splice variant known as COX-3, which is expressed in the brain and spinal cord.[3][7][8] This difference highlights the early mechanistic diversity even within the same chemical class.
| Table 1. Comparative COX Inhibitory Activity of Early Pyrazole-Based Drugs | ||
| Compound | Primary Target(s) | Quantitative Data (IC50) |
| Phenylbutazone | COX-1 and COX-2 | COX-1: 1.1 µMCOX-2: 11.2 µM(Canine whole blood assay)[9] |
| Antipyrine (Phenazone) | Primarily COX-3 (central) | Selectively inhibits canine COX-3; weak inhibitor of COX-1/COX-2. Its metabolites do not inhibit COX via the active site but may act as radical scavengers.[2][8][13] |
| IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. |
Chapter 3: The Modern Era - Designing for Selectivity and New Targets
Part A: Selective COX-2 Inhibition
The non-selective nature of first-generation NSAIDs like Phenylbutazone led to significant side effects, particularly gastrointestinal issues, due to the inhibition of the "housekeeping" enzyme COX-1, which protects the stomach lining.[14] This clinical challenge drove the development of a new generation of pyrazole-based drugs designed to selectively inhibit the inducible COX-2 enzyme, which is primarily expressed at sites of inflammation.[14]
The culmination of this effort was Celecoxib , a diaryl-substituted pyrazole introduced in the late 1990s.[4][15] Celecoxib was the first highly selective COX-2 inhibitor, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity compared to its non-selective predecessors.[15] Its design represents a landmark in rational drug development, where a deep understanding of the target enzyme's structure allowed for the creation of a molecule with high specificity.
| Table 2. COX Selectivity Profile of Celecoxib vs. a Non-Selective Agent | |||
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Phenylbutazone | 1.1 | 11.2 | ~ 0.1 |
| Celecoxib | ~7.6 - 82 | ~0.04 - 6.8 | ~ 7.6 - 12 |
| Data compiled from multiple human and canine whole blood/cell-free assays.[9] A higher selectivity ratio indicates greater selectivity for COX-2. |
The mechanism involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins, within the COX-2 enzyme's active site.
Part B: Beyond Inflammation - Pyrazoles as Kinase Inhibitors
The versatility of the pyrazole scaffold has allowed its application far beyond inflammation. In recent decades, pyrazole derivatives have become crucial in the field of oncology as potent and selective protein kinase inhibitors.[3] Kinases are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.
A prime example is Ruxolitinib , a pyrazole-containing compound that is a selective inhibitor of the Janus kinases (JAK1 and JAK2).[5][8] Ruxolitinib is used to treat myelofibrosis and other myeloproliferative neoplasms, which are driven by hyperactive JAK-STAT signaling.[1] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the downstream signaling cascade that leads to uncontrolled cell proliferation.
| Table 3. Kinase Inhibitory Profile of Ruxolitinib | ||
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| TYK2 | 19 | |
| JAK3 | 428 | |
| Data from in vitro kinase assays.[5][7] The low nanomolar IC50 values for JAK1 and JAK2, and the >130-fold selectivity over JAK3, demonstrate high potency and specificity. |
The JAK-STAT pathway is initiated when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs. The JAKs then phosphorylate STAT proteins, which translocate to the nucleus to regulate gene expression. Ruxolitinib's mechanism is to directly inhibit the kinase activity of JAK1 and JAK2, thereby preventing STAT phosphorylation and halting the aberrant signaling.[2][3]
Chapter 4: A Modern Drug Discovery Workflow
The journey from a simple pyrazole synthesis to a targeted therapy like Ruxolitinib reflects the evolution of the drug discovery process itself. Modern workflows are systematic and multi-disciplinary, integrating chemistry, biology, and computational science to identify and optimize new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metamizole - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-3 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: cloning, structure, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Structural and Conformational Analysis of 4-(1H-pyrazol-1-yl)butanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and conformational properties of 4-(1H-pyrazol-1-yl)butanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, and its combination with a flexible butanoic acid chain presents a scaffold with significant potential for developing novel therapeutic agents and functional materials. This document synthesizes theoretical predictions and experimental data from analogous compounds to offer a comprehensive overview of its molecular architecture.
Molecular Structure and Spectroscopic Profile
This compound (C₇H₁₀N₂O₂) is an N-substituted pyrazole derivative with a molecular weight of 154.17 g/mol . The molecule consists of a planar, five-membered aromatic pyrazole ring linked via a nitrogen atom to a four-carbon carboxylic acid chain.
While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, structural parameters can be reliably inferred from crystallographic data of related N-substituted pyrazoles and butanoic acid derivatives. The pyrazole ring is expected to be planar, with bond lengths and angles characteristic of an aromatic heterocyclic system. The butanoic acid chain will exhibit conformational flexibility.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on established values for its constituent functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 (pyrazole) | ~7.5 | d | ~1.5-2.5 | |
| H-5 (pyrazole) | ~7.5 | d | ~2.0-3.0 | |
| H-4 (pyrazole) | ~6.3 | t | ~2.0-2.5 | |
| N-CH₂ | ~4.2 | t | ~7.0 | Methylene group attached to the pyrazole nitrogen. |
| CH₂-CH₂-COOH | ~2.1 | quintet | ~7.0 | Central methylene group of the butanoic acid chain. |
| CH₂-COOH | ~2.4 | t | ~7.0 | Methylene group alpha to the carbonyl. |
| COOH | >10 | br s | - | Chemical shift can be variable depending on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Chemical Shift (ppm) | Notes |
| C-3 (pyrazole) | ~139 | |
| C-5 (pyrazole) | ~129 | |
| C-4 (pyrazole) | ~106 | |
| N-CH₂ | ~50 | |
| CH₂-CH₂-COOH | ~28 | |
| CH₂-COOH | ~30 | |
| C=O | ~175 |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching vibration, indicative of hydrogen bonding.[1] |
| C-H (Aromatic) | 3150-3100 | Medium | Stretching vibrations of the pyrazole ring protons. |
| C-H (Aliphatic) | 2960-2850 | Medium | Stretching vibrations of the butanoic acid chain. |
| C=O (Carboxylic Acid) | 1725-1700 | Strong | Carbonyl stretching vibration.[1] |
| C=N, C=C (Pyrazole) | 1600-1450 | Medium-Strong | Aromatic ring stretching vibrations. |
| C-N (Pyrazole) | ~1290 | Medium | Stretching vibration of the C-N bond within the pyrazole ring.[2] |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 154 | [M]⁺ | Molecular ion. Expected to be of low intensity.[3] |
| 109 | [M - COOH]⁺ | Loss of the carboxyl group. |
| 81 | [C₄H₅N₂]⁺ | Pyrazolyl-methyl cation, resulting from cleavage of the butanoic acid chain. |
| 68 | [C₃H₄N₂]⁺ | Pyrazole ring. |
| 45 | [COOH]⁺ | Carboxyl radical cation. |
Conformational Analysis
The key conformational feature of this compound is the rotation around the N1-C1' single bond, which dictates the relative orientation of the pyrazole ring and the butanoic acid chain. Computational studies on N-alkylated pyrazoles suggest that the rotational barrier is relatively low, allowing for a range of conformations in solution.
The preferred conformation will likely be a staggered arrangement to minimize steric hindrance between the pyrazole ring and the aliphatic chain. The flexibility of the butanoic acid chain itself allows for multiple gauche and anti conformations. Intramolecular hydrogen bonding between the carboxylic acid proton and the N2 atom of the pyrazole ring is a possibility, which would lead to a more compact, cyclic conformation. However, in protic solvents, intermolecular hydrogen bonding with the solvent is more likely to dominate.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a standard and reliable method involves the N-alkylation of pyrazole with a suitable 4-halobutanoic acid ester, followed by hydrolysis. A representative protocol is provided below.
Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate
This procedure is adapted from general methods for the N-alkylation of pyrazoles.
Materials:
-
Pyrazole
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(1H-pyrazol-1-yl)butanoate.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis to this compound
Materials:
-
Ethyl 4-(1H-pyrazol-1-yl)butanoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate of this compound should form. If not, extract the acidified aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) for further purification if necessary.
Conclusion
This technical guide provides a detailed structural and conformational analysis of this compound, drawing upon theoretical predictions and experimental data from analogous compounds. The provided spectroscopic data tables offer a valuable reference for the characterization of this molecule. The flexible butanoic acid chain and the versatile pyrazole ring make this compound a promising scaffold for further chemical exploration in drug discovery and materials science. The outlined synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Future work should aim to obtain experimental single-crystal X-ray diffraction data to definitively determine its solid-state structure and conformation.
References
- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-1-yl)butanoic acid (CAS Number: 110525-56-9) is a heterocyclic compound incorporating a pyrazole ring and a butanoic acid side chain.[1][2][3][4] Its molecular formula is C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol .[1][2] The presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group suggests that its physicochemical properties, particularly solubility and stability, will be pH-dependent. This guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound and outlines detailed experimental protocols for their determination, which are crucial for its application in research and drug development.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, some predicted and basic physical properties have been reported.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| CAS Number | 110525-56-9 | [1][2][3][4] |
| Boiling Point (at 760 mmHg) | 335.7 °C | [1] |
| Flash Point | 156.8 °C | [1] |
| Density | 1.21 g/cm³ | [1] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both polar (carboxylic acid, pyrazole) and non-polar (butane chain) regions.
Expected Solubility Behavior
-
Aqueous Solubility: The butanoic acid moiety, a short-chain carboxylic acid, is expected to confer some water solubility through hydrogen bonding. However, the overall solubility in neutral water is likely to be moderate.
-
pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is expected to increase significantly in alkaline conditions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic conditions (pH < pKa), the compound will exist in its less soluble, protonated form. The pyrazole ring is weakly basic and may become protonated at very low pH, potentially increasing solubility.
-
Organic Solvent Solubility: Due to the presence of the hydrocarbon chain and the heterocyclic pyrazole ring, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and subsequent filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm).[5]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
References
Methodological & Application
detailed synthesis protocol for "4-(1H-pyrazol-1-yl)butanoic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 4-(1H-pyrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on a two-step synthetic route involving a Mitsunobu reaction followed by ester hydrolysis.
Introduction
This compound is a bifunctional molecule incorporating a pyrazole ring and a carboxylic acid moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The butanoic acid chain provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This protocol details a reliable and efficient synthesis of this compound, suitable for laboratory-scale production.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps:
-
Mitsunobu Reaction: 1H-pyrazole is reacted with ethyl 4-hydroxybutanoate in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form ethyl 4-(1H-pyrazol-1-yl)butanoate.
-
Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final product, this compound.
Data Presentation
| Parameter | Step 1: Mitsunobu Reaction | Step 2: Ester Hydrolysis | Overall Yield |
| Reactants | 1H-pyrazole, Ethyl 4-hydroxybutanoate, PPh₃, DIAD | Ethyl 4-(1H-pyrazol-1-yl)butanoate, NaOH | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol/Water | |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | 4-8 hours | |
| Typical Yield | 70-85% | 85-95% | 60-80% |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate (Mitsunobu Reaction)
Materials:
-
1H-pyrazole
-
Ethyl 4-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-pyrazole (1.0 eq.), ethyl 4-hydroxybutanoate (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the reactants in anhydrous THF (approximately 0.2 M concentration with respect to 1H-pyrazole).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is a mixture containing the desired ester and triphenylphosphine oxide. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure ethyl 4-(1H-pyrazol-1-yl)butanoate.
Step 2: Synthesis of this compound (Ester Hydrolysis)
Materials:
-
Ethyl 4-(1H-pyrazol-1-yl)butanoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl. A white precipitate may form.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
DIAD and DEAD are potentially explosive and should be handled with care. Avoid heating and friction.
-
Triphenylphosphine is an irritant.
-
Handle all solvents and reagents in accordance with their safety data sheets (SDS).
Application Notes and Protocols for Utilizing 4-(1H-pyrazol-1-yl)butanoic acid in PROTAC Linker Design
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by commandeering the cell's own protein disposal machinery, the ubiquitin-proteasome system.[1][2] These molecules are modular in nature, comprising three key components: a ligand that specifically binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initiating step that facilitates the transfer of ubiquitin to the POI, thereby marking it for degradation by the 26S proteasome.[2]
The linker is not merely a passive spacer but a crucial determinant of a PROTAC's efficacy and drug-like properties. Its chemical composition, length, and rigidity profoundly influence the stability of the ternary complex, as well as the overall physicochemical characteristics of the PROTAC, such as solubility, cell permeability, and metabolic stability.[3][4] The strategic design of the linker is therefore a pivotal aspect of developing potent and selective protein degraders.
The Emerging Role of Pyrazole Moieties in PROTAC Linkers
Recently, the incorporation of heterocyclic scaffolds, such as pyrazole, into PROTAC linkers has gained traction as a strategy to impart rigidity and modulate physicochemical properties.[5][6] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers several potential advantages in linker design:
-
Structural Rigidity: The planar and aromatic nature of the pyrazole ring can introduce a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7]
-
Modulation of Physicochemical Properties: The pyrazole moiety can influence the solubility and lipophilicity of the PROTAC. The nitrogen atoms can act as hydrogen bond acceptors, potentially improving aqueous solubility.[6]
-
Metabolic Stability: The aromatic pyrazole ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can enhance the pharmacokinetic profile of the PROTAC.
-
Vectorial Properties: The defined geometry of the pyrazole ring can provide specific exit vectors for attaching the POI and E3 ligase ligands, allowing for precise control over their spatial orientation.
This document provides detailed application notes and protocols for the use of 4-(1H-pyrazol-1-yl)butanoic acid , a bifunctional building block containing a pyrazole ring and a carboxylic acid handle, in the design and synthesis of novel PROTACs.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110525-56-9 | [8][9] |
| Molecular Formula | C₇H₁₀N₂O₂ | [8][9] |
| Molecular Weight | 154.17 g/mol | [8][9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and methanol | |
| pKa (predicted) | ~4-5 (carboxylic acid) | [10] |
PROTAC Design and Synthesis Workflow
The following diagram illustrates a general workflow for the design and synthesis of a PROTAC utilizing this compound as a linker component.
Caption: A general workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the linker building block.
Materials:
-
1H-Pyrazole
-
Ethyl 4-bromobutanoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 4-(1H-pyrazol-1-yl)butanoate by flash column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 4-(1H-pyrazol-1-yl)butanoate in a mixture of methanol and 1 M NaOH.
-
Stir the solution at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Protocol 2: Incorporation of the Linker into a PROTAC via Amide Coupling
This protocol outlines the coupling of this compound to an amine-functionalized POI ligand or E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized ligand (POI or E3 ligase)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the amine-functionalized ligand to the activated linker mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired linker-ligand conjugate.
This procedure can be repeated to couple the second ligand to the other end of the linker if it also presents a carboxylic acid for activation. Alternatively, if the second ligand has a carboxylic acid, the amine on the pyrazole-linker intermediate would be deprotected (if protected) and then coupled.
Biological Evaluation of PROTACs
A tiered approach is typically employed for the biological characterization of newly synthesized PROTACs.
Caption: Tiered approach for PROTAC biological evaluation.
Protocol 3: Western Blot for Protein Degradation
This protocol describes a standard Western blot procedure to assess PROTAC-induced degradation of a target protein.
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or vehicle control (DMSO) for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100 °C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST (3x for 5-10 minutes each).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x for 5-10 minutes each).
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation as a function of PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary (Hypothetical Example)
The following table provides a hypothetical example of data that could be generated for a series of PROTACs with varying linker lengths based on the this compound scaffold.
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability (EC₅₀, µM) |
| PROTAC-A | This compound | 50 | >90 | >10 |
| PROTAC-B | (Pyrazol-1-yl)-PEG₂-acid | 25 | >95 | >10 |
| PROTAC-C | (Pyrazol-1-yl)-PEG₄-acid | 10 | >95 | >10 |
| PROTAC-D | (Pyrazol-1-yl)-alkyl-acid (C6) | 100 | 85 | >10 |
Conclusion
This compound represents a versatile building block for the design of novel PROTACs. Its pyrazole moiety can impart favorable physicochemical properties and structural rigidity to the linker, potentially leading to improved degradation efficacy and pharmacokinetic profiles. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this promising linker component. As with all PROTAC development, empirical optimization of the linker length and composition, as well as the attachment points to the POI and E3 ligase ligands, will be crucial for achieving optimal performance.
References
- 1. 4-(1H-Pyrazol-4-yl)butanoic acid|CAS 84302-87-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | 110525-56-9 | FP125114 [biosynth.com]
- 10. This compound|Research Chemical [benchchem.com]
functionalization of the carboxylic acid group of "4-(1H-pyrazol-1-yl)butanoic acid"
Introduction
4-(1H-pyrazol-1-yl)butanoic acid is a valuable chemical building block for researchers in medicinal chemistry and drug discovery.[1] This bifunctional molecule incorporates a pyrazole ring and a carboxylic acid moiety. The pyrazole nucleus is a recognized "privileged scaffold" in drug development, known to interact with a wide range of biological targets and found in numerous approved drugs.[2][3] Its derivatives have been explored for antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) activities.[2] The terminal carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[2]
This document provides detailed protocols and application notes for the two primary methods of functionalizing the carboxylic acid group of this compound: amide bond formation and esterification.
Amide Bond Formation via Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[4] Therefore, the most common strategy is to convert the carboxylic acid into a more reactive, activated form that readily couples with a primary or secondary amine.[4] Carbodiimide-mediated coupling is a robust and widely used method for this purpose.[5][6]
General Workflow for Amide Coupling
The process involves activating the carboxylic acid, typically with a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5][7] The additive forms a more stable, amine-reactive intermediate, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[4][5]
Caption: General workflow for amide bond formation.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary amine using EDC and NHS.
Materials:
-
This compound
-
Amine of interest (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)
-
N-hydroxysuccinimide (NHS) (1.2 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA), 2-3 equivalents, if starting with an amine salt)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 equivalent) and NHS (1.2 eq.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.2 eq.) to the stirred solution. Allow the activation to proceed at 0 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of the desired amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIEA (2-3 eq.) to liberate the free amine.
-
Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).[4]
-
Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Summary: Common Amide Coupling Reagents
The choice of coupling reagent can be critical for reaction efficiency, especially with hindered substrates or sensitive functional groups.
| Reagent/System | Common Solvents | Key Additives | Characteristics & Applications |
| EDC / NHS | DCM, DMF | None | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. Widely used in bioconjugation.[5][7] |
| DCC / HOBt | DCM, THF | HOBt | Dicyclohexylcarbodiimide (DCC) is highly efficient. The byproduct, DCU, is insoluble and removed by filtration. HOBt is added to reduce racemization.[4][7] |
| HATU / DIEA | DMF | DIEA (base) | O-(7-Azabenzotriazol-1-yl)-...uronium hexafluorophosphate (HATU) is a highly effective reagent that reacts faster and with less epimerization than HBTU.[7][8] |
| PyBOP / DIEA | DMF | DIEA (base) | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is very efficient with rapid reaction times, often completing in minutes.[4][7] |
| T3P | Ethyl Acetate, THF | Pyridine | n-Propanephosphonic acid anhydride (T3P) is a robust reagent that enables low-epimerization amide bond formation.[8] |
Ester Formation
Esterification of the carboxylic acid group is another key functionalization strategy, often employed to create prodrugs, improve solubility, or modify pharmacokinetic properties. The Fischer-Speier esterification is a classic and straightforward method.[2]
General Workflow for Fischer Esterification
This acid-catalyzed reaction involves heating the carboxylic acid in an excess of an alcohol. The reaction is an equilibrium, which is driven toward the product by using a large excess of the alcohol and/or by removing the water that is formed during the reaction.[9]
Caption: General workflow for Fischer esterification.
Protocol 2: Fischer-Speier Esterification
This protocol provides a general method for converting this compound into its corresponding ester.
Materials:
-
This compound
-
Alcohol of interest (e.g., Methanol, Ethanol; used in large excess, often as the solvent)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH), catalytic amount)
-
Dean-Stark apparatus (optional, for higher-boiling alcohols)
Procedure:
-
Place this compound (1.0 equivalent) in a round-bottom flask.
-
Add a large excess of the desired alcohol (e.g., for a 1 mmol scale reaction, use 5-10 mL of alcohol). The alcohol serves as both reactant and solvent.[9]
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure ester.
Data Summary: Fischer Esterification Conditions
| Parameter | Condition | Rationale / Notes |
| Acid Catalyst | H₂SO₄, HCl, TsOH | Strong protic acids are required to protonate the carbonyl oxygen, making it more electrophilic.[9][10] |
| Reactant Ratio | Large excess of alcohol | As an equilibrium reaction, Le Châtelier's principle is used to drive the reaction toward the ester product.[2][9] |
| Temperature | Reflux | Heating is required to overcome the activation energy of the reaction. |
| Water Removal | Dean-Stark trap | For less volatile alcohols, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, further driving the equilibrium.[9] |
Application in Drug Discovery
The functionalization of the carboxylic acid on the this compound scaffold is a critical step in drug discovery. By creating a library of amide and ester derivatives, researchers can systematically probe the chemical space around a biological target. This process is fundamental to developing Structure-Activity Relationships (SAR), which correlate chemical structure with biological activity, ultimately guiding the design of more potent and selective drug candidates.[2]
Caption: Logic flow from scaffold to lead compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 4-(1H-pyrazol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of "4-(1H-pyrazol-1-yl)butanoic acid" (CAS No: 110525-56-9) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and spectral interpretation are outlined. Predicted NMR and MS data are presented in a clear, tabular format to serve as a reference for researchers working with this and structurally related compounds. Furthermore, this guide includes workflow diagrams to facilitate a systematic approach to the structural elucidation of small molecules.
Introduction
This compound is a heterocyclic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Accurate structural characterization and purity assessment of such molecules are critical for their application in research and development. This application note details the analytical methodologies for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 110525-56-9 |
| Chemical Structure |
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.51 | d (J = 1.8 Hz) | 1H | H-5 (Pyrazole) |
| ~7.49 | d (J = 2.4 Hz) | 1H | H-3 (Pyrazole) |
| ~6.27 | t (J = 2.1 Hz) | 1H | H-4 (Pyrazole) |
| ~4.19 | t (J = 7.0 Hz) | 2H | -N-CH₂- |
| ~2.49 | t (J = 7.2 Hz) | 2H | -CH₂-COOH |
| ~2.21 | p (J = 7.1 Hz) | 2H | -CH₂-CH₂-CH₂- |
| ~11.5 (broad) | s | 1H | -COOH |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~178.5 | -COOH |
| ~139.0 | C-3 (Pyrazole) |
| ~129.5 | C-5 (Pyrazole) |
| ~105.8 | C-4 (Pyrazole) |
| ~50.0 | -N-CH₂- |
| ~30.5 | -CH₂-COOH |
| ~25.0 | -CH₂-CH₂-CH₂- |
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Ion [M+H]⁺ | m/z 155.0815 |
| Molecular Ion [M-H]⁻ | m/z 153.0673 |
Proposed Fragmentation Pattern
The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the carboxylic acid group and cleavage of the butanoic acid chain.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh the appropriate amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters are provided in the workflow diagram below.
Mass Spectrometry Sample Preparation and Analysis
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Vials for autosampler
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
If using ESI in positive ion mode, adding 0.1% formic acid to the final solution can improve signal intensity.
-
Transfer the final solution to an appropriate vial for the mass spectrometer's autosampler.
-
Analyze the sample using an LC-MS or direct infusion ESI-MS system.
Experimental and Logical Workflows
NMR Analysis Workflow
Caption: General workflow for NMR analysis.
Logical Relationship of Analytical Data
Application Notes and Protocols for In Vitro Anti-inflammatory Screening of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively investigated in medicinal chemistry for their wide range of pharmacological activities, particularly their anti-inflammatory properties.[1][2][3] The pyrazole scaffold is a key feature in several commercially successful anti-inflammatory drugs, such as celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4][2] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key biological pathways involved in the inflammatory response. These include the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the arachidonic acid cascade, as well as the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[5][6]
These application notes provide detailed protocols for a panel of in vitro assays designed to screen and characterize the anti-inflammatory potential of novel pyrazole derivatives. The described methods are routinely used in academic and industrial research to identify and advance promising anti-inflammatory drug candidates.
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is crucial for interpreting screening data. Two central pathways often targeted by anti-inflammatory agents are the Arachidonic Acid Cascade and the NF-κB Signaling Pathway.
Arachidonic Acid Cascade
The arachidonic acid cascade is a metabolic pathway that produces key lipid mediators of inflammation known as eicosanoids.[7][8][9][10] Upon cellular stimulation, arachidonic acid is released from membrane phospholipids and is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, producing prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[7][8][10][11] COX-2 is an inducible isoform of the COX enzyme that is upregulated at sites of inflammation and is a primary target for many anti-inflammatory drugs.[7][9]
Caption: The Arachidonic Acid Cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the expression of genes involved in inflammation and immunity.[12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[12] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14][15][16]
Caption: The NF-κB Signaling Pathway.
Experimental Workflow for Anti-inflammatory Screening
A typical workflow for screening pyrazole derivatives for anti-inflammatory activity involves a series of in vitro assays, starting with primary screens to identify active compounds, followed by secondary assays to characterize their mechanism of action and potency.
Caption: Experimental Screening Workflow.
Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
The following tables summarize the in vitro anti-inflammatory activity of selected pyrazole derivatives from the literature.
Table 1: COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid 5f | >100 | 1.50 | >66.67 | [5] |
| Pyrazole-pyridazine hybrid 6f | >100 | 1.15 | >86.96 | [5] |
| Pyrazole derivative 2a | 125.43 | 0.01987 | 6312.5 | [17] |
| Pyrazole derivative 3b | 875.9 | 0.03943 | 22210 | [17] |
| Pyrazole derivative 11 | - | 0.043 | - | [18] |
| Pyrazole derivative 12 | - | 0.049 | - | [18] |
| Pyrazole derivative 15 | - | 0.045 | - | [18] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [19] |
| Celecoxib | 15 | 0.04 | 375 | [17] |
Table 2: Inhibition of Pro-inflammatory Mediators by Pyrazole Derivatives in LPS-stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | PGE-2 Inhibition (%) | Reference |
| Pyrazole-pyridazine hybrid 5f | 50 | - | 48 | 62 | 44 | [5] |
| Pyrazole-pyridazine hybrid 6f | 50 | - | 70 | 78 | 64 | [5] |
| Pyrazole derivative 6c | 10 | Significant reduction | Significant reduction | Significant reduction | - | [6] |
| Celecoxib | 50 | - | 75 | 83 | 69 | [5] |
Table 3: Lipoxygenase (LOX) Inhibitory Activity of Pyrazole Derivatives
| Compound | 5-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Reference |
| Pyrazole-thiazole hybrid | 0.12 | - | [19] |
| Pyrazoline 2g | 80 | - | [4] |
| Pyrazoline carbothioamide 6a | - | Potent Inhibition | [20] |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 or COX-2. The amount of prostaglandin produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione (GSH)
-
Hemin
-
Tris-HCl buffer (pH 8.0)
-
Test pyrazole derivatives and reference inhibitor (e.g., celecoxib, indomethacin)
-
Prostaglandin E2 (PGE2) EIA Kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer (Tris-HCl containing GSH and hemin).
-
Add the COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit according to the manufacturer's instructions.[5]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO) by RAW264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS). NO is a pro-inflammatory mediator, and its production is an indicator of the inflammatory response. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The nitrite concentration is measured using the Griess reagent.[21][22]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives and reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole derivatives or reference inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use).[21]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification Assay
Principle: This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by LPS-stimulated RAW264.7 macrophages. The concentration of these cytokines in the cell culture supernatant is measured using specific ELISA kits.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and antibiotics
-
LPS
-
Test pyrazole derivatives
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed and culture RAW264.7 cells in a 96-well plate as described in the NO production assay.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.[5][23]
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of the lipoxygenase enzyme. LOX catalyzes the oxidation of linoleic acid, and the formation of the resulting hydroperoxide product can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[24][25][26]
Materials:
-
Lipoxygenase (e.g., from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test pyrazole derivatives and reference inhibitor (e.g., quercetin)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a cuvette or a UV-transparent 96-well plate, add the borate buffer and the lipoxygenase enzyme solution.
-
Add the test compound or reference inhibitor and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 3-5 minutes).[26]
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 10. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: 4-(1H-pyrazol-1-yl)butanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-1-yl)butanoic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrazole core is a recognized pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities. This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents, with derivatives demonstrating potential as anti-inflammatory, antimicrobial, and anticancer agents. The butanoic acid side chain provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
These application notes provide an overview of the utility of this compound in drug discovery, supported by quantitative data from studies on its derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
I. Biological Activities of this compound Derivatives
While this compound itself is primarily a scaffold, its derivatives have shown significant biological activities. The following tables summarize the quantitative data for various derivatives, highlighting the potential therapeutic areas for compounds derived from this scaffold.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | IC50 / ED50 | Model | Reference |
| Polysubstituted Pyrazoles | COX-2 | ED50: 35.7 µmol/kg | In vivo (Carrageenan-induced rat paw edema) | [1] |
| Pyrano[2,3-c]pyrazoles | COX-2 | ED50: 38.7 µmol/kg | In vivo (Carrageenan-induced rat paw edema) | [1] |
| Pyrazoline Derivatives | VEGFR2 | IC50: 0.135 µM | In vitro enzyme assay | [2] |
| Pyrazoline Derivatives | HER2 | IC50: 0.253 µM | In vitro enzyme assay | [2] |
| Pyrazoline Derivatives | EGFR | IC50: 0.574 µM | In vitro enzyme assay | [2] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | S. aureus ATCC 33591 | 1 | [3] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | B. subtilis ATCC 6623 | 1 | [3] |
| 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | A. baumannii | 4 | [4] |
| 1,3-Diphenyl pyrazole derivatives | A. baumannii | 8 | [4] |
II. Experimental Protocols
The following are detailed protocols for the synthesis of a derivative of this compound and for relevant biological assays.
Protocol 1: Synthesis of 4-(Pyrazol-4-yl) Butanoic Acid Derivatives via Cascade Annulation/Ring-Opening Reaction
This protocol describes a copper-catalyzed synthesis of 4-(pyrazol-4-yl) butanoic acid derivatives.[5]
Materials:
-
Hydrazone (0.6 mmol)
-
2,5-dibenzylidene cyclopentane-1-one (0.5 mmol)
-
CuCl₂·2H₂O (50 mol%)
-
Acetonitrile (5 mL)
-
Oxygen atmosphere
Procedure:
-
To a reaction vessel, add the hydrazone, 2,5-dibenzylidene cyclopentane-1-one, and CuCl₂·2H₂O.
-
Add acetonitrile to the mixture.
-
Place the reaction under an oxygen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 28 hours.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard chromatographic techniques.
Protocol 2: In Vitro α-Glucosidase Inhibitory Assay
This assay is used to screen for potential anti-diabetic agents.[6][7]
Materials:
-
α-glucosidase enzyme (from Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (0.1 M, pH 7.0)
-
Test compound (dissolved in a suitable solvent)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound or control to respective wells.
-
Add 20 µL of α-glucosidase enzyme solution (2 U/mL in phosphate buffer) to each well and incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the inhibitor.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the antimicrobial efficacy of a compound.[8]
Materials:
-
Test compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (or other suitable growth medium)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well microplate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Visualizations
Signaling Pathway
Derivatives of pyrazole have been identified as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key component in inflammatory signaling pathways. The following diagram illustrates the IRAK4 signaling cascade.
Caption: IRAK4-mediated inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.
Caption: Drug discovery workflow using the pyrazole scaffold.
References
- 1. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 4-(1H-Pyrazol-1-yl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of a promising class of compounds: 4-(1H-pyrazol-1-yl)butanoic acid derivatives. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines detailed protocols for the synthesis of the core scaffold and its derivatives, as well as standardized methods for assessing their antimicrobial efficacy.
Synthesis of this compound and Its Derivatives
The synthesis of the target compound, this compound, can be readily achieved through the N-alkylation of pyrazole with a suitable 4-halobutanoate ester, followed by hydrolysis of the resulting ester. A general synthetic scheme is presented below.
A common strategy for creating the butanoic acid side chain involves using an ester of 4-halobutanoic acid, which can then react with a pyrazole nitrogen to form the C-N bond.[3] For instance, 1H-pyrazole can be reacted with 4-bromobutanoic acid in the presence of a base like sodium hydride (NaH) to produce this compound.[3]
Experimental Protocol: Synthesis of Ethyl 4-(1H-Pyrazol-1-yl)butanoate
This protocol details the N-alkylation of pyrazole with ethyl 4-bromobutanoate.
Materials:
-
1H-Pyrazole
-
Ethyl 4-bromobutanoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add ethyl 4-bromobutanoate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 4-(1H-pyrazol-1-yl)butanoate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 4-(1H-pyrazol-1-yl)butanoate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.
Synthesis of Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, such as amides and esters, to explore structure-activity relationships (SAR).
Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a quantitative and widely accepted technique for this purpose.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) for positive control
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to the final required concentration.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, without any test compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
While specific antimicrobial data for this compound derivatives is not yet extensively published, the following table summarizes the activity of structurally related 4-(pyrazol-1-yl)benzoic acid derivatives against various bacterial strains, providing a valuable reference for expected activity.
| Compound ID | Derivative Information | Test Organism | MIC (µg/mL) | Reference |
| 1 | 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazone | Acinetobacter baumannii | 4 | [4] |
| 2 | N'-(4-chlorobenzylidene)-4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzohydrazide | Acinetobacter baumannii | 8 | [4] |
| 3 | Methyl-substituted N-aryl pyrazole derivative | Methicillin-resistant S. aureus (MRSA) | 16 | [4] |
| 4 | 3-Chloro-4-methyl aniline derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid | Staphylococcus aureus strains | 3.12-6.25 | [5] |
| 5 | Bis(trifluoromethyl)aniline derivative of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid | Staphylococcus aureus | - | [5] |
Proposed Mechanism of Action
Several studies on pyrazole-based antibacterial agents suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[2][6][7] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(1H-Pyrazol-4-yl)butanoic acid|CAS 84302-87-4 [benchchem.com]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cyclooxygenase (COX) Inhibition Assays with Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental setup and execution of cyclooxygenase (COX) inhibition assays, with a specific focus on the evaluation of pyrazole-based compounds. The protocols outlined below are intended to offer standardized methods for determining the potency and selectivity of novel pyrazole derivatives as potential anti-inflammatory agents.
Introduction to COX Inhibition and Pyrazole Compounds
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] Two primary isoforms of this enzyme exist: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastrointestinal tract, and COX-2, which is inducible and its expression is elevated during inflammation.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[1][2]
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry and is a key feature in several successful anti-inflammatory drugs, including the selective COX-2 inhibitor, Celecoxib.[1][5] The design of novel pyrazole analogues continues to be a significant area of research in the quest for more potent and selective COX-2 inhibitors with improved safety profiles.[1][5][6][7][8]
Signaling Pathway of COX Inhibition
The following diagram illustrates the role of COX enzymes in the arachidonic acid pathway and the mechanism of action of COX inhibitors.
Caption: Arachidonic acid metabolism and COX inhibition.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Compounds
The following tables summarize the in vitro inhibitory activities of various pyrazole compounds against COX-1 and COX-2 enzymes, as reported in the literature. The data includes the half-maximal inhibitory concentration (IC50) and the selectivity index (SI), which is calculated as the ratio of IC50(COX-1)/IC50(COX-2).[2][5] A higher SI value indicates greater selectivity for COX-2.
Table 1: COX Inhibition Data for Pyrazole-Pyridazine Hybrids [5]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
| 5f | >100 | 1.50 | >66.67 |
| 6f | >100 | 1.15 | >86.96 |
| Celecoxib | 50.12 | 2.16 | 23.20 |
| Indomethacin | 1.35 | 25.38 | 0.05 |
Table 2: COX Inhibition Data for Hybrid Pyrazole Analogues [1]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
| 5u | 130.15 | 1.79 | 72.71 |
| 5s | 165.02 | 2.51 | 65.75 |
| 5r | 173.25 | 2.69 | 64.40 |
| 5t | 213.80 | 9.63 | 22.20 |
| Celecoxib | 145.23 | 1.86 | 78.08 |
Table 3: COX Inhibition Data for Thymol-Pyrazole Hybrids [2]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
| 8b | 13.59 | 0.043 | 316 |
| 8g | 12.06 | 0.045 | 268 |
| 8c | 12.85 | 0.063 | 204 |
| 4a | 10.27 | 0.068 | 151 |
| Celecoxib | 14.38 | 0.044 | 327 |
Experimental Protocols
This section provides a detailed methodology for an in vitro cyclooxygenase inhibition assay using a colorimetric or fluorometric approach, which is a common method for screening potential inhibitors.[2][3][9]
In Vitro Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available COX activity assay kits.[3][9]
Objective: To determine the IC50 values of test pyrazole compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (fluorogenic substrate)
-
COX Cofactor solution (containing hematin)
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Fluorometric COX inhibition assay workflow.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe to their working concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep the diluted enzymes on ice.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole compounds in DMSO. A typical concentration range might be from 0.01 to 100 µM.
-
Assay Reaction Setup: a. To each well of a 96-well opaque microplate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.[9] b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a negative control (total enzyme activity) and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.[9] c. To initiate the reaction, add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[9]
-
Substrate Addition: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 5-10 minutes using a fluorescence microplate reader.
-
Data Analysis: a. Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 c. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable nonlinear regression software.
Logical Relationship for COX Inhibition Assessment
The following diagram illustrates the logical flow for assessing the COX inhibitory potential of a pyrazole compound.
Caption: Logical flow for assessing COX inhibitors.
Conclusion
The experimental setups and protocols described in these application notes provide a robust framework for the evaluation of pyrazole compounds as COX inhibitors. By following these standardized methods, researchers can obtain reliable and comparable data on the potency and selectivity of their novel compounds, facilitating the identification of promising candidates for further development as next-generation anti-inflammatory drugs.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of "4- (1H-pyrazol-1-yl)butanoic acid" in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of "4-(1H-pyrazol-1-yl)butanoic acid" as a key building block in the synthesis of kinase inhibitors. The pyrazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. [1]This is attributed to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. [1]The butanoic acid chain of the title compound offers a versatile linker for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
This document focuses on the application of pyrazole-containing compounds in the inhibition of Janus kinases (JAKs), a family of enzymes crucial in cytokine signaling pathways implicated in cancer and inflammatory diseases. [2][3][][5]
Application Note: Pyrazole-Based Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors, playing a fundamental role in cell proliferation, differentiation, and immune responses. [][5][6]Dysregulation of this pathway is associated with various malignancies and autoimmune disorders, making JAKs attractive targets for therapeutic intervention. [3][6] "this compound" serves as a valuable starting material for synthesizing JAK inhibitors. The pyrazole core can anchor the inhibitor in the ATP-binding pocket of the kinase, while the carboxylic acid group allows for the covalent attachment of different chemical moieties through amide bond formation. These modifications are crucial for optimizing the inhibitor's interaction with the kinase and achieving selectivity for specific JAK isoforms.
Quantitative Data: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors
While specific kinase inhibitors synthesized directly from "this compound" are not extensively documented in publicly available literature, the following table summarizes the inhibitory activities of several pyrazole-containing compounds against JAKs and other kinases. This data illustrates the potential of the pyrazole scaffold in designing potent kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line Antiproliferative Activity (IC50) | Reference |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | HEL (0.35 µM), K562 (0.37 µM) | [3][7] |
| Compound 11b | JAKs | Potent Inhibition | More potent than Ruxolitinib | [3][7] |
| Compound 11g | JAK2 | 6.5 | Potent in lymphocyte proliferation assay | [2] |
| Ruxolitinib | JAK1, JAK2 | ~3 | Approved for myelofibrosis | [1] |
| Compound 1 | JNK3 | 630 | No detectable inhibition of p38 (> 20 µM) | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazole-Based Kinase Inhibitor via Amide Coupling
This protocol describes a general method for the synthesis of a hypothetical kinase inhibitor by coupling "this compound" with a substituted aniline, a common scaffold in many kinase inhibitors.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compounds against a target kinase.
Materials and Reagents:
-
Synthesized inhibitor compound
-
Target kinase (e.g., JAK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
TR-FRET dilution buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor compound in DMSO.
-
In a 384-well plate, add the diluted inhibitor, the target kinase, and the Eu-labeled antibody.
-
Incubate the mixture at room temperature for 60 minutes.
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.
-
Calculate the percent inhibition based on control wells (with and without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General workflow for the synthesis of a kinase inhibitor.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-pyrazol-1-yl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-pyrazol-1-yl)butanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used two-step method involving N-alkylation of pyrazole with a 4-halobutanoic acid ester followed by hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the alkylated ester | 1. Ineffective Base: The base used may not be strong enough to deprotonate the pyrazole effectively. 2. Poor Quality Reagents: The pyrazole, halo-ester, or solvent may be of poor quality or contain impurities. 3. Incorrect Reaction Temperature: The reaction may require heating to proceed at an optimal rate. 4. Formation of N2-isomer: Pyrazole has two nitrogen atoms, and alkylation can occur at both, leading to a mixture of regioisomers. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). 2. Ensure all reagents are pure and the solvent is anhydrous. 3. Heat the reaction mixture, for example, by refluxing in a suitable solvent like acetonitrile or DMF. 4. While often a mixture is formed, N1-alkylation is generally favored. Purification by column chromatography may be necessary to separate the isomers. For higher regioselectivity, consider alternative methods like the Mitsunobu reaction, although this involves more expensive reagents.[1] |
| Incomplete Hydrolysis of the Ester | 1. Insufficient Hydrolysis Time or Temperature: The ester may not be fully hydrolyzed under the current reaction conditions. 2. Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or LiOH) will lead to incomplete saponification. 3. Reversibility of the Reaction (for acidic hydrolysis): Acid-catalyzed hydrolysis is a reversible reaction.[2] | 1. Increase the reaction time and/or temperature. Heating under reflux is a common practice.[2] 2. Use a molar excess of the base to ensure the reaction goes to completion. 3. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, which helps to drive the reaction to completion.[2] |
| Presence of a Major Side Product | 1. Formation of the N2-alkylated isomer: As mentioned, alkylation can occur on the second nitrogen of the pyrazole ring. 2. Dimerization or Polymerization: Under certain conditions, side reactions involving the starting materials or products can occur. | 1. Optimize reaction conditions (solvent, temperature, base) to favor N1-alkylation. If a mixture is unavoidable, separation by column chromatography is the standard procedure. Enzymatic alkylation methods have been shown to achieve very high regioselectivity (>99%).[3][4][5] 2. Use dilute reaction conditions and control the temperature carefully. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during work-up: The product may form an emulsion during the extraction process. 2. Product is too soluble in the aqueous phase: The carboxylate salt of the product is water-soluble. 3. Co-elution of isomers during chromatography: The N1 and N2 isomers may have similar polarities, making separation difficult. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. After hydrolysis, the reaction mixture should be acidified with a strong acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid, which can then be extracted with an organic solvent. 3. Use a different solvent system for chromatography or consider high-performance liquid chromatography (HPLC) for better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A common and relatively cost-effective method is the N-alkylation of pyrazole with an ester of 4-bromobutanoic acid (e.g., ethyl 4-bromobutanoate) in the presence of a base, followed by the hydrolysis of the resulting ester to the carboxylic acid.[6]
Q2: How can I improve the regioselectivity of the N-alkylation step to favor the desired N1-isomer?
While a mixture of N1 and N2 isomers is common in pyrazole alkylation, the N1 isomer is typically the major product. To potentially improve selectivity, you can experiment with different bases, solvents, and reaction temperatures. For highly selective synthesis, alternative methods like the Mitsunobu reaction can be employed, though this involves more expensive reagents.[1] Recent advancements in biocatalysis using engineered enzymes have also demonstrated excellent regioselectivity.[3][4][5]
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. The multi-step hydrogenation of a keto precursor has reported yields of over 90% for the conversion of the ketone and 85-90% for the oxidation step.[1] A cascade annulation/ring-opening reaction is another method that can produce pyrazolyl butanoic acid derivatives in good yield.[7][8][9]
Q4: What is the best way to hydrolyze the ethyl ester of this compound?
Alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is generally the preferred method.[1] This reaction is typically carried out by heating the ester under reflux with the basic solution. Alkaline hydrolysis is advantageous because it is an irreversible reaction, which helps to drive it to completion.[2]
Q5: How do I confirm the final product is the correct compound?
The structure of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow and Protocols
General Experimental Workflow
The following diagram illustrates a typical two-step synthesis of this compound.
Caption: A typical two-step synthesis workflow for this compound.
Detailed Experimental Protocol: N-Alkylation and Hydrolysis
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Addition of Base: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF.
-
Addition of Pyrazole: Cool the mixture to 0 °C and add a solution of pyrazole (1.0 equivalent) in DMF dropwise.
-
Reaction with Ester: After stirring for 30 minutes, add ethyl 4-bromobutanoate (1.1 equivalents) dropwise at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(1H-pyrazol-1-yl)butanoate.
Step 2: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl 4-(1H-pyrazol-1-yl)butanoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with dilute hydrochloric acid. A precipitate should form.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Alternatively, if a precipitate does not form, extract the acidified aqueous layer with an organic solvent like ethyl acetate, dry the organic layer, and remove the solvent.
Quantitative Data on Synthetic Methods
The following table summarizes yields for different synthetic approaches to pyrazole-containing butanoic acids. Note that direct comparisons are challenging due to variations in substrates and reaction conditions.
| Synthetic Method | Key Reagents | Reported Yield | Advantages | Limitations | Reference |
| N-Alkylation & Hydrolysis | Pyrazole, 4-halobutanoate ester, Base (e.g., NaH) | Good (Specific yield not detailed in provided snippets) | Cost-effective, straightforward | Potential for regioisomer formation | [6] |
| Mitsunobu Reaction | Pyrazole, 4-hydroxybutanoic acid methyl ester, DEAD, PPh₃ | High (Specific yield not detailed in provided snippets) | High regioselectivity, mild conditions | Costly reagents, multi-step protection/deprotection | [1] |
| Hydrogenation of Keto Precursor | 1-(pyrazol-1-yl)butan-4-one, H₂, Pd/C, Jones reagent | >90% (reduction), 85-90% (oxidation) | High yield | Multi-step, potential for over-reduction | [1] |
| Cascade Annulation/Ring-Opening | Hydrazones, exocyclic dienones, CuCl₂·2H₂O | Good | Novel route, mild conditions | Substrate specific | [7][8][9] |
| Enzymatic Alkylation | Pyrazole, haloalkanes, engineered enzymes | High regioselectivity (>99%) | Extremely high regioselectivity | Requires specialized enzymes | [3][4][5] |
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(1H-Pyrazol-4-yl)butanoic acid|CAS 84302-87-4 [benchchem.com]
- 7. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
common side products in the synthesis of N-alkylated pyrazoles
Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N-alkylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the N-alkylation of unsymmetrical pyrazoles?
A1: The most common issue and source of side products in the N-alkylation of unsymmetrical pyrazoles is the formation of a mixture of regioisomers.[1][2][3] Alkylation can occur at either of the two nitrogen atoms (N1 or N2) in the pyrazole ring, leading to products that can be challenging to separate.[2] The control of regioselectivity is a primary concern in these reactions.
Q2: What factors influence the N1 vs. N2 regioselectivity of the alkylation?
A2: Several factors govern the regioselectivity of pyrazole N-alkylation:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will typically direct the reaction towards the more accessible nitrogen.[2][3] For example, using sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve N1-selectivity.[4]
-
Choice of Base: The base employed can have a dramatic effect on the regioselectivity and can even invert the preferred site of alkylation.[1][5] For instance, potassium carbonate (K₂CO₃) often favors N1 alkylation, whereas using magnesium ethoxide (Mg(OEt)₂) has been shown to preferentially yield the N2-alkylated product with certain substrates.[5] Sodium hydride (NaH) has also been used to prevent the formation of regioisomeric products in some cases.[1][2]
-
Solvent Effects: The polarity of the solvent is a critical parameter. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used.[1][2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly enhance regioselectivity.[6]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms and can direct the alkylation.[2]
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are crucial. For instance, acid-catalyzed methods using trichloroacetimidates have been developed as an alternative to traditional alkylations under basic conditions.[3]
Q3: Besides regioisomers, are there other common side products?
A3: While regioisomerism is the predominant issue, other side reactions can occur depending on the specific substrate and reaction conditions. For pyrazoles bearing sensitive functional groups, such as hydrazones, side reactions like hydrolysis or transamination of these groups can be observed.[7] In some instances, if the reaction temperature is not carefully controlled, or if highly reactive intermediates are formed, complex rearrangements or ring-opening products might be generated.[8]
Q4: My N-alkylation reaction is giving a low yield. What are the potential causes?
A4: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base and solvent may not be optimal for your specific substrate.[2] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the point of maximum conversion and to avoid decomposition.
-
Poor Reagent Reactivity or Purity: The purity of the starting pyrazole, alkylating agent, and base is critical. Impurities can lead to competing side reactions.[8] The reactivity of the alkylating agent is also important; for example, in acid-catalyzed methods, certain trichloroacetimidates may give good yields while others fail.[2]
-
Incorrect Stoichiometry: The molar ratios of the pyrazole, alkylating agent, and base are crucial for driving the reaction to completion and minimizing side products.[2]
Data on Regioselectivity in Pyrazole N-Alkylation
The following table summarizes how different reaction parameters can influence the ratio of N1 to N2 alkylated products for substituted pyrazoles.
| 3-Substituted Pyrazole | Alkylating Agent | Base | Solvent | N2:N1 Ratio | Reference |
| 3-phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | K₂CO₃ | DMSO | 3:97 | [5] |
| 3-phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | Mg(OEt)₂ | - | 89:11 | [5] |
| 3-acetyl-5-CF₃-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | [1] |
| Various 3-substituted pyrazoles | α-halomethylsilanes | - | - | up to <1:99 | [4] |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | - | 1:2.5 | [3] |
Note: Ratios are approximate and can be highly substrate-dependent.
Experimental Protocol: General Procedure for N1-Alkylation of a 3-Substituted Pyrazole
This protocol provides a general starting point for the regioselective N1-alkylation of a 3-substituted pyrazole using a common base and solvent system.
Materials:
-
3-substituted pyrazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated pyrazole.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-alkylation of pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting regioselectivity in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the regioselectivity of pyrazole synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your experiments.
Frequently Asked Questions (FAQs)
Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the reaction is primarily governed by:
-
Steric and Electronic Effects: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the 1,3-dicarbonyl compound.[1] The difference in steric hindrance and electronic properties of the substituents on the dicarbonyl compound influences which carbonyl group is more susceptible to attack.[2][3]
-
Reaction Conditions: Factors such as pH, solvent, and temperature play a crucial role in determining the reaction pathway and, consequently, the major regioisomer formed.[2][4] For instance, acidic conditions can alter the reaction mechanism compared to neutral or basic conditions, leading to different product ratios.[4]
-
Nature of the Hydrazine: The nucleophilicity of the substituted hydrazine derivative (e.g., methylhydrazine vs. phenylhydrazine) can influence the reaction's regioselectivity.[5] Interestingly, in some cases, both methyl- and phenylhydrazine can yield the same major regioisomer despite differences in the nucleophilicity of their respective nitrogen atoms.[5]
Q2: How can I improve the regioselectivity of my reaction to favor a specific pyrazole isomer?
A2: Several strategies can be employed to enhance the regioselectivity of your pyrazole synthesis:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5]
-
Use of Hydrazine Salts: Employing the hydrochloride salt of the hydrazine derivative can influence the regioselectivity of the reaction. For example, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine may lead exclusively to the 1,5-regioisomer.[6][7]
-
Catalyst-Controlled Synthesis: The use of specific catalysts, such as Lewis acids, can help to control the regioselectivity.[8][9] For instance, Yb(PFO)3 has been used as a mild and efficient catalyst in three-component syntheses to achieve good regioselectivity with asymmetric diketones.[8][9]
-
Temperature Control: In some synthetic routes, the reaction temperature can be a critical parameter to control the formation of different pyrazole derivatives.[10]
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and troubleshooting steps?
A3: Low yields in pyrazole synthesis can stem from several factors:
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and a decrease in the yield of the desired product.[4] Ensure the purity of your reactants before starting the synthesis.
-
Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[4] This can be addressed by adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction yield. It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific substrates.
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or work-up conditions.[11] Consider using milder reaction conditions or modifying the purification procedure to prevent degradation.
Troubleshooting Guides
Issue: Poor Regioselectivity (Mixture of Isomers)
This is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds.[4] The two regioisomers produced can often be difficult to separate.[11]
Troubleshooting Steps:
-
Solvent Modification: As a first step, consider changing the solvent. As indicated by the data below, switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically improve the regioselectivity in favor of one isomer.[5]
-
Temperature Adjustment: Investigate the effect of reaction temperature. Running the reaction at a lower or higher temperature might favor the formation of one regioisomer.
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Experiment with acidic or basic catalysts to see if the regioselectivity can be controlled.
-
Hydrazine Form: If you are using a free hydrazine, try using its hydrochloride salt, or vice versa. This has been shown to completely switch the regioselectivity in certain systems.[6][7]
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. This data highlights the significant improvement in regioselectivity that can be achieved by using fluorinated alcohols.
| 1,3-Diketone Substituent (R1) | Solvent | Regioisomeric Ratio (5-Aryl : 3-Aryl) | Reference |
| 2-Furyl | EtOH | 1 : 1.3 | |
| 2-Furyl | TFE | 98 : 2 | |
| 2-Furyl | HFIP | >99 : 1 | |
| Phenyl | EtOH | 88 : 12 | |
| Phenyl | TFE | 95 : 5 | |
| Phenyl | HFIP | 99 : 1 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.
Experimental Protocols
Key Experiment: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is based on the Knorr pyrazole synthesis, modified to improve regioselectivity through the use of a fluorinated alcohol as the solvent.[5]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.
Visualizations
Factors Influencing Regioselectivity
Caption: Factors influencing the initial nucleophilic attack and regioselectivity.
Experimental Workflow for Pyrazole Synthesis
Caption: A general experimental workflow for pyrazole synthesis.
Troubleshooting Logic for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(1H-pyrazol-1-yl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(1H-pyrazol-1-yl)butanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The compound is precipitating from the solution at a temperature above its melting point. | - Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point. - Slow Cooling: Allow the solution to cool gradually. Using an insulated container can help. - Change Solvent System: Experiment with a different solvent or a new co-solvent system. A solvent with a lower boiling point may be beneficial. - Seed Crystals: Introduce a small seed crystal of the pure compound to induce crystallization at a lower temperature. |
| Low recovery yield after recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used for dissolution. - Premature crystallization occurred during hot filtration. | - Optimize Solvent System: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider a co-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., ethanol/water). - Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete separation of impurities by column chromatography | - Inappropriate mobile phase polarity. - Co-elution of the product with impurities. | - Optimize Mobile Phase: Adjust the solvent ratio of the mobile phase. A common starting point for pyrazole derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A gradient elution may be necessary. - Change Stationary Phase: If using silica gel, consider using a different stationary phase like alumina. |
| Presence of regioisomers in the final product | The alkylation of pyrazole can occur at either of the two nitrogen atoms, leading to the formation of N1 and N2 isomers. | - Fractional Recrystallization: If the regioisomers have different solubilities, multiple recrystallization steps can be used to enrich one isomer. - Chromatographic Separation: High-performance liquid chromatography (HPLC) or careful column chromatography may be required to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable single solvents for the recrystallization of this compound?
A1: The choice of a single solvent depends on the polarity of the compound and its impurities. For pyrazole derivatives, common single solvents for recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] It is recommended to perform small-scale solubility tests to identify the ideal solvent.
Q2: Can a mixed-solvent system be used for the recrystallization of this compound?
A2: Yes, mixed-solvent systems are often effective. A common technique involves dissolving the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the addition of a hot "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. Slow cooling should then induce crystallization.[1] Commonly used combinations for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.[1]
Q3: What is a general starting point for developing a column chromatography method for this compound?
A3: For silica gel column chromatography, a good starting point for the mobile phase would be a mixture of ethyl acetate and petroleum ether or hexane.[2] The ratio can be optimized based on the separation observed on a thin-layer chromatography (TLC) plate. It is advisable to start with a lower polarity mobile phase and gradually increase the polarity.
Q4: How can I remove unreacted pyrazole from my crude product?
A4: Unreacted pyrazole can often be removed by an acidic wash during the work-up procedure. Since pyrazole is basic, it will be protonated and move into the aqueous layer.
Q5: What are the potential impurities I should be aware of during the synthesis of this compound?
A5: Besides unreacted starting materials, a common impurity is the regioisomer, 4-(2H-pyrazol-2-yl)butanoic acid, which can form during the N-alkylation of the pyrazole ring.[3][4] Other potential byproducts can arise from side reactions of the starting materials or intermediates.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Technique Selection Workflow
Caption: A decision-making workflow for selecting a purification technique.
References
Technical Support Center: Optimizing the Knorr Pyrazole Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the Knorr pyrazole synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This guide provides detailed experimental protocols, quantitative data to optimize your reaction conditions, and visual aids to clarify complex workflows and reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1][2] The mechanism involves the initial formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups.[1][3] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[1] The final step is a dehydration to yield the stable, aromatic pyrazole ring.[1]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[4][5]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity in favor of the desired isomer compared to traditional solvents like ethanol.[5][6]
-
pH Control: The pH of the reaction can influence which carbonyl group is attacked first. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[4][7]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[5]
Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[8]
-
Purity of Starting Materials: Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[8] Hydrazine derivatives can degrade over time, so using a fresh reagent is recommended.[8]
-
Reaction Conditions: Temperature, reaction time, and catalyst are critical parameters. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[8] For some reactions, heating under reflux is necessary.[9]
-
Incomplete Cyclization: In some cases, a stable hydroxylpyrazolidine intermediate may form but not readily dehydrate to the final pyrazole. Increasing the reaction temperature or adding a dehydrating agent may be necessary to drive the reaction to completion.[4]
Q4: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can I purify my product?
A4: Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[8] This is often due to the formation of colored impurities from the hydrazine starting material.[8][10]
-
Mitigation: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[8]
-
Purification: The colored impurities can often be removed by washing the crude product with a non-polar solvent like toluene on a silica plug.[10] Recrystallization from a suitable solvent, such as ethanol, is also an effective purification method.[8][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (especially hydrazine).[8] 2. Reaction temperature is too low.[9] 3. Insufficient reaction time.[8] 4. Incorrect pH.[7] | 1. Use fresh, high-purity hydrazine.[8] 2. Increase the reaction temperature; consider refluxing.[9] 3. Monitor the reaction by TLC/LC-MS to determine the optimal time.[8] 4. Adjust the pH; acidic conditions are generally favorable.[7] |
| Formation of Regioisomers | 1. Use of an unsymmetrical 1,3-dicarbonyl.[4] 2. Suboptimal solvent choice.[5] | 1. If possible, use a symmetrical dicarbonyl. Otherwise, optimization is necessary. 2. Use fluorinated solvents like TFE or HFIP to improve regioselectivity.[5][6] |
| Presence of Impurities/Discoloration | 1. Decomposition of hydrazine.[8][10] 2. Side reactions due to impurities in starting materials.[8] | 1. Use fresh hydrazine. Consider adding a mild base like sodium acetate if using a hydrazine salt.[8] 2. Purify starting materials before the reaction.[8] 3. Purify the crude product by column chromatography or recrystallization.[11] |
| Product is an Oil/Difficult to Crystallize | 1. Presence of impurities.[12] 2. The product may have a low melting point. | 1. Purify the crude product using column chromatography. 2. Try to induce crystallization by scratching the flask with a glass rod, seeding with a crystal of the pure product, or triturating with a non-polar solvent like hexanes. |
Quantitative Data on Reaction Conditions
Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed when using an unsymmetrical 1,3-dicarbonyl.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | RT | 50:50 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | RT | 85:15 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Ethanol | RT | 60:40 | [6] |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | HFIP | RT | >95:5 | [6] |
Note: Regioisomer A refers to the N-substituted nitrogen being adjacent to the trifluoromethyl group, while B is the other isomer.
General Reaction Parameters
| Parameter | Typical Range/Value | Notes | Reference |
| Temperature | Room Temperature to Reflux (e.g., 100°C) | Higher temperatures can increase the reaction rate and help drive the dehydration of the intermediate.[3] | [3] |
| Reaction Time | 1 to 18 hours | Reaction progress should be monitored by TLC or LC-MS.[1][13] | [1][13] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | A few drops are typically sufficient.[3] Other acids can also be used.[14] | [3][14] |
| Hydrazine Stoichiometry | 1.0 to 2.0 equivalents | A slight excess of hydrazine can help drive the reaction to completion.[3][8] | [3][8] |
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[3]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Reaction Monitoring: Monitor the reaction's progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[1]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[3]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry.[3]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.[11]
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[11]
-
Microwave Irradiation: Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).
-
Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.[11]
Visualizing Workflows and Pathways
Knorr Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of pyrazole derivatives encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many pyrazole derivatives often stems from a combination of factors related to their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure.[1] Additionally, strong intermolecular forces, such as hydrogen bonding between the pyrazole molecules themselves, can further decrease their affinity for water.[2] For pyrazole derivatives that can exist in different crystalline forms (polymorphs), some forms may be less soluble than others. The overall hydrophobicity of the substituents on the pyrazole ring also plays a crucial role; nonpolar side chains will significantly reduce water solubility.
Q2: My pyrazole compound precipitates when I dilute my DMSO stock solution into the aqueous cell culture medium. What is happening?
A2: This common phenomenon is often referred to as "crashing out."[3] Your pyrazole derivative is likely highly soluble in the organic solvent Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous environment of the cell culture medium.[3] When you add the DMSO stock to the medium, the DMSO disperses, and the concentration of your compound may exceed its solubility limit in the aqueous solution, causing it to precipitate.[3]
Q3: Can the final concentration of DMSO in my assay affect my experimental results?
A3: Yes, absolutely. High concentrations of DMSO can be toxic to cells, leading to decreased viability and potentially confounding your experimental results.[4][5] It is generally recommended to keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments.[4][6]
Q4: How can I determine the maximum soluble concentration of my pyrazole derivative in my specific assay medium?
A4: Determining the kinetic solubility in your assay buffer is a crucial step. A common method is nephelometry, where the DMSO stock is serially diluted into the aqueous buffer, and the formation of a precipitate is detected by light scattering.[7] Alternatively, a direct-UV kinetic solubility method can be used where, after incubation and filtration to remove any precipitate, the concentration of the dissolved compound is measured using a UV plate reader or HPLC.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer/Medium
Question: I observe a precipitate immediately after adding my pyrazole derivative stock solution to my assay buffer. What steps can I take to resolve this?
Answer: Immediate precipitation indicates that the compound's concentration has grossly exceeded its aqueous solubility limit. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of your pyrazole derivative.[3] It may be necessary to perform a dose-response curve to find a concentration that is both effective and soluble.
-
Optimize Stock Solution and Dilution:
-
Lower Stock Concentration: A very high concentration stock in DMSO can exacerbate precipitation upon dilution. Try preparing a lower concentration stock.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise or serial dilution.[3] For instance, first, create an intermediate dilution in a small volume of pre-warmed medium before adding it to the final volume.[3]
-
-
Use of Co-solvents and Excipients:
-
Co-solvents: Besides DMSO, other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be used, but their compatibility with your specific assay and cell line must be verified.[2][9]
-
Cyclodextrins: Encapsulating the pyrazole derivative within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[10][11]
-
-
pH Adjustment: For ionizable pyrazole derivatives, adjusting the pH of the buffer can dramatically impact solubility.[2][10] For weakly acidic compounds, increasing the pH can increase solubility, while for weakly basic compounds, lowering the pH can have the same effect.[12]
Issue 2: Precipitate Forms During Incubation
Question: My solution is clear initially, but a precipitate forms over time during incubation at 37°C. What could be the cause and how can I prevent it?
Answer: This delayed precipitation can be due to compound instability or changes in solubility at physiological temperatures.
-
Compound Instability: The pyrazole derivative may not be stable in the aqueous environment of the culture medium for extended periods, especially at 37°C.[3] It is advisable to prepare fresh working solutions for each experiment and minimize the time the compound spends in the aqueous solution before the assay readout.[3]
-
Temperature Effects: While increasing temperature can sometimes enhance solubility, for some compounds, the solubility can decrease at higher temperatures.[9]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility over time.[3] Consider using a simpler buffer for initial solubility tests to identify potential interactions.
Data Presentation: Solubility of Pyrazole Derivatives
The following tables provide a summary of common solvents and formulation components used to improve the solubility of poorly soluble compounds, including pyrazole derivatives.
Table 1: Common Solvents and Co-solvents for In Vitro Assays
| Solvent/Co-solvent | Typical Final Concentration in Assay | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Can be cytotoxic at higher concentrations.[4][5] |
| Ethanol | < 1% | Can affect cell signaling and viability. |
| Propylene Glycol (PG) | Variable | Generally considered low toxicity.[9] |
| Polyethylene Glycol (PEG) 400 | Variable | Often used in combination with other solvents.[11] |
Table 2: Formulation Strategies for Enhancing Solubility
| Strategy | Components | Mechanism of Action |
| Co-solvency | DMSO, Ethanol, PEG400, Propylene Glycol | Increases the polarity of the solvent system.[9] |
| pH Adjustment | Buffers, Acids, Bases | Ionizes the compound, increasing its affinity for water.[10][12] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulates the hydrophobic molecule in a hydrophilic shell.[10][11] |
| Use of Surfactants | Tween-80, Poloxamers | Form micelles that can solubilize hydrophobic compounds.[10] |
| Salt Formation | Acidic or basic counter-ions | Converts the compound into a more soluble salt form.[2] |
Experimental Protocols
Protocol 1: Preparation of a Pyrazole Derivative Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution of a pyrazole derivative in DMSO.[4]
Materials:
-
Pyrazole derivative (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the desired stock concentration and final volume, calculate the mass of the pyrazole derivative needed.
-
Weigh the compound: Accurately weigh the calculated mass of the compound.[4]
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube and add the calculated volume of DMSO.[4]
-
Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved.[4] If necessary, brief sonication in a water bath can be used to aid dissolution.[4] Gentle warming (e.g., 37°C) may also help but should be used with caution to avoid compound degradation.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[3][4]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of a pyrazole derivative in a specific aqueous buffer.
Materials:
-
10 mM stock solution of the pyrazole derivative in 100% DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate (UV-transparent for UV detection method)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
0.22 µm filter plate (for UV detection method)
Procedure:
-
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution with 100% DMSO.
-
Dilute into aqueous buffer: Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Incubate: Cover the plate and incubate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measure precipitation (Nephelometry): Read the plate using a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
Measure soluble concentration (UV method):
-
Filter the solutions through a 0.22 µm filter plate to remove any precipitate.[7]
-
Measure the UV absorbance of the filtrate in a UV-transparent plate.[7]
-
Compare the absorbance to a standard curve prepared in the same buffer to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sid.ir [sid.ir]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpbr.in [ijpbr.in]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jmpas.com [jmpas.com]
preventing byproduct formation in the synthesis of pyrazole carboxylic acids
Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of pyrazole carboxylic acids?
A1: The most frequently encountered byproduct is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr pyrazole synthesis.[1][2][3] Other potential byproducts include hydroxylpyrazolidine intermediates, products from the double addition of hydrazine, and pyridazinones.[2] Decarboxylation of the target pyrazole carboxylic acid can also occur, particularly under harsh reaction conditions.[4][5]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several strategies can be employed:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired isomer.[6]
-
Reaction Conditions: Adjusting the pH can influence the reaction pathway. For instance, the dehydration of the intermediate is generally the rate-determining step under neutral pH.[2] The use of an acid catalyst is common in the Knorr synthesis.[7]
-
Strategic Choice of Starting Materials: A method involving the reaction of N-arylhydrazones with nitroolefins offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[1]
Q3: What causes the decarboxylation of the pyrazole carboxylic acid, and how can I prevent it?
A3: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, can be induced by heat.[4] In some cases, metal catalysts such as copper(II) can facilitate this process.[5] To prevent unwanted decarboxylation, it is advisable to use the mildest possible reaction and workup conditions. If the desired product is the decarboxylated pyrazole, specific conditions can be employed to promote this reaction.[8][9][10]
Q4: Are there established methods for purifying pyrazole carboxylic acids from their byproducts?
A4: Yes, a common purification strategy involves the conversion of the crude pyrazole product into an acid addition salt. This salt can then be selectively crystallized from an appropriate organic solvent, leaving impurities behind. The purified pyrazole can then be recovered by neutralization.[11][12] Standard chromatographic techniques are also widely applicable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Regioisomeric Mixture | Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. | - Solvent Modification: Employ fluorinated alcohols (TFE, HFIP) as the solvent to enhance regioselectivity.[6]- Alternative Synthetic Route: Consider a synthesis pathway known for high regioselectivity, such as the reaction of N-arylhydrazones with nitroolefins.[1]- pH Control: Carefully control the pH of the reaction, as it can influence the reaction kinetics and selectivity.[2] |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of stable intermediates (e.g., hydroxylpyrazolidine).[2]- Degradation of product under reaction conditions. | - Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure completion.- Temperature and Time Optimization: Adjust the reaction temperature and time to favor product formation over degradation.- Catalyst Screening: If applicable, screen different acid or metal catalysts to improve conversion. |
| Presence of Decarboxylated Byproduct | Excessive heat during reaction or workup. | - Lower Reaction Temperature: Conduct the synthesis at the lowest effective temperature.- Avoid Harsh Conditions: Use mild workup procedures and avoid unnecessarily high temperatures during solvent evaporation. |
| Formation of Pyridazinone Derivatives | Reaction of the intermediate with hydrazine derivatives under specific conditions.[13][14][15] | - Stoichiometry Control: Ensure the correct stoichiometry of reactants to disfavor the formation of pyridazinones.- Reaction Condition Adjustment: Modify the solvent and temperature as pyridazinone formation can be sensitive to these parameters. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols
This protocol is based on the findings that fluorinated alcohols can significantly improve the regioselectivity of pyrazole formation.[6]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Fluorinated alcohol solvent (e.g., 2,2,2-trifluoroethanol - TFE, or 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the fluorinated alcohol of choice in a round-bottom flask.
-
Add the substituted hydrazine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired pyrazole regioisomer.
Protocol 2: Purification of Pyrazoles via Acid Addition Salt Crystallization
This protocol describes a method for purifying pyrazoles by forming and crystallizing their acid addition salts.[11][12]
Materials:
-
Crude pyrazole product containing impurities
-
Organic solvent (e.g., acetone, ethanol, isopropanol)
-
Inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid
-
Base for neutralization (e.g., sodium bicarbonate solution)
-
Standard filtration and crystallization equipment
Procedure:
-
Dissolve the crude pyrazole product in a suitable organic solvent. The temperature may be increased to facilitate dissolution.
-
Add at least an equimolar amount of the chosen acid to the solution to form the pyrazole acid addition salt.
-
Induce crystallization of the salt. This can be promoted by cooling the solution.
-
Isolate the crystallized salt by filtration.
-
Wash the salt with a small amount of cold solvent.
-
To recover the purified pyrazole, dissolve the salt in water and neutralize the solution with a suitable base.
-
Extract the purified pyrazole with an organic solvent, dry the organic layer, and evaporate the solvent.
Visual Guides
Caption: Key pathways in pyrazole synthesis leading to the desired product and common byproducts.
Caption: A troubleshooting workflow for identifying and resolving byproduct formation issues.
References
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-(1H-pyrazol-1-yl)butanoic acid: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 4-(1H-pyrazol-1-yl)butanoic acid, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during laboratory and pilot-plant operations. This guide aims to streamline process development and optimization by offering detailed experimental protocols and insights into potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at a larger scale?
A1: Several synthetic strategies are employed for the large-scale production of this compound. The most prevalent methods include:
-
Direct Alkylation: This is a straightforward approach involving the N-alkylation of pyrazole with a suitable 4-halobutanoic acid derivative, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester. This method is often favored for its simplicity and readily available starting materials.
-
Michael Addition: This route involves the conjugate addition of pyrazole to an α,β-unsaturated ester like ethyl but-2-enoate, followed by reduction of the double bond and subsequent hydrolysis.
-
Reductive Amination: A ketone precursor, such as ethyl 4-oxobutanoate, can be reacted with hydrazine followed by cyclization to form the pyrazole ring and subsequent reduction and hydrolysis.
-
Cascade Annulation/Ring-Opening Reaction: A newer approach involves a copper-catalyzed reaction between hydrazones and exocyclic dienones, which has shown promise for scalability.[1][2][3][4]
Q2: What are the critical process parameters to monitor during the scale-up of the direct alkylation route?
A2: When scaling up the direct alkylation of pyrazole with an ethyl 4-halobutanoate, the following parameters are crucial:
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium hydride, potassium carbonate) are critical for efficient deprotonation of pyrazole and minimizing side reactions.
-
Solvent: The solvent system must be appropriate for the reaction scale, ensuring adequate solubility of reactants and facilitating heat transfer.
-
Temperature Control: The reaction is often exothermic. Efficient temperature management is essential to prevent runaway reactions and the formation of impurities.
-
Reaction Time: Monitoring the reaction progress is key to determining the optimal reaction time for maximizing yield and minimizing byproduct formation.
-
Work-up and Purification: The quenching, extraction, and purification steps need to be carefully designed for large-scale operations to ensure product purity and minimize product loss.
Q3: Are there any known safety concerns associated with the synthesis of this compound?
A3: Yes, several safety precautions should be taken:
-
Pyrazoles: Pyrazole and its derivatives can be irritants and harmful if ingested or absorbed through the skin. Appropriate personal protective equipment (PPE) should be worn.
-
Strong Bases: The use of strong bases like sodium hydride requires careful handling in an inert atmosphere due to its reactivity with moisture.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Operations should be conducted in well-ventilated areas, and sources of ignition should be eliminated.
-
Exothermic Reactions: As mentioned, the alkylation step can be exothermic. Proper cooling and monitoring are necessary to control the reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Direct Alkylation | Incomplete deprotonation of pyrazole. | Ensure the use of a sufficiently strong and anhydrous base. Consider using a slight excess of the base. |
| Side reactions, such as dialkylation or O-alkylation. | Optimize the reaction temperature and the rate of addition of the alkylating agent. | |
| Loss of product during work-up and purification. | Optimize extraction and purification protocols. Consider alternative purification methods like crystallization over chromatography for larger scales. | |
| Formation of Impurities | Presence of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). | The choice of reaction conditions can influence regioselectivity. In some cases, separation by chromatography or crystallization may be necessary. |
| Unreacted starting materials. | Monitor the reaction for completion. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time. | |
| Decomposition of the product. | Avoid excessive temperatures during reaction and purification. Ensure the work-up is performed promptly. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | Consider converting the carboxylic acid to a salt to facilitate isolation and purification. Explore different solvent systems for crystallization. |
| Co-elution of impurities during chromatography. | Optimize the chromatographic conditions (e.g., solvent system, stationary phase). | |
| Scalability Issues | Poor heat transfer in large reactors. | Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where the exothermic reagent is added portion-wise. |
| Inefficient mixing. | Use appropriate agitation to ensure homogeneity of the reaction mixture. | |
| Challenges with solid handling (e.g., filtration of salts). | Select appropriate filtration equipment for the scale of the operation. |
Experimental Protocols
Protocol 1: Direct Alkylation of Pyrazole followed by Hydrolysis
This two-step procedure is a common and scalable method for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Pyrazole Addition: Pyrazole (1.0 equivalent) dissolved in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
Alkylation: Ethyl 4-bromobutanoate (1.05 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The purified ethyl 4-(1H-pyrazol-1-yl)butanoate is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 3-4 with hydrochloric acid, resulting in the precipitation of the product.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Yields (Lab Scale) | Advantages | Challenges for Scale-up |
| Direct Alkylation | Pyrazole, Ethyl 4-bromobutanoate, Base (e.g., NaH, K₂CO₃) | 60-80% | Simple, cost-effective starting materials. | Exothermic reaction, use of hazardous reagents (NaH), potential for regioisomer formation. |
| Mitsunobu Reaction | Pyrazole, Ethyl 4-hydroxybutanoate, DEAD, PPh₃ | 70-90% | High regioselectivity, mild conditions. | Costly reagents (DEAD, PPh₃), formation of triphenylphosphine oxide byproduct which can be difficult to remove.[5] |
| Hydrogenation of Keto Precursor | 1-(pyrazol-1-yl)butan-4-one, H₂, Pd/C | >90% conversion | Can start from readily available ketone intermediates. | Multi-step process, risk of over-reduction, requires specialized hydrogenation equipment.[5] |
| 1,3-Dipolar Cycloaddition | Diazomethane, But-3-ynoic acid derivative | Varies | Convergent route. | Use of hazardous diazomethane, requires careful temperature control to manage exothermicity.[5] |
| Cascade Annulation/Ring-Opening | Hydrazones, Exocyclic dienones, Cu(II) catalyst | 56-61% (gram scale)[1][4] | Novel and efficient route. | Substrate scope may be limited, catalyst removal might be necessary. |
Visualizations
Caption: Workflow for the direct alkylation and hydrolysis synthesis route.
Caption: A logical flow for troubleshooting low yield issues.
References
- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound|Research Chemical [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, often facilitated by a catalytic amount of acid.[2][3] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1] A variety of catalysts can be employed, ranging from simple acids and bases to more complex transition-metal catalysts and nanocatalysts.
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields are a common issue in pyrazole synthesis and can stem from several factors, including incomplete reactions, side product formation, or suboptimal catalyst choice.[2] A systematic approach to troubleshooting can help identify and resolve the problem. Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[3]
Here are some troubleshooting strategies:
-
Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][2] For many condensation reactions, heating is necessary, and refluxing the reaction mixture or using microwave-assisted synthesis can improve yields and reduce reaction times.[2]
-
Optimize Catalyst Choice and Amount: The selection and quantity of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid) are often used.[2] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[2][4]
-
Ensure Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower the yield of the desired product.[1]
-
Consider Stable Intermediates: In some instances, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1]
Strategies to improve regioselectivity include:
-
pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[1]
-
Catalyst Selection: The choice of catalyst can also direct the reaction toward a specific regioisomer. For example, Amberlyst-70 has been used as a catalyst for regioselective pyrazole synthesis at room temperature.[1]
Q4: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?
A4: While pyrazole rings are generally stable, they can undergo ring-opening under certain conditions. For instance, in the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[1][5] Additionally, pyrazoles functionalized with reactive groups like nitrenes can undergo rearrangements and ring-opening/recyclization cascades.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
References
managing reaction exotherms in large-scale pyrazole synthesis
Welcome to the Technical Support Center for Large-Scale Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms and to offer solutions for common issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is managing exotherms critical in large-scale pyrazole synthesis?
A1: Many pyrazole synthesis methods, such as the widely used Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, are exothermic, meaning they release heat.[1][2][3] While this heat dissipates easily in a lab setting, during scale-up, the reactor's volume increases more rapidly than its surface area, leading to reduced heat transfer efficiency.[1] If not properly managed, this can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably due to the rising temperature, potentially causing a rapid build-up of pressure, fire, or an explosion.[4][5]
Q2: What are the primary control strategies for managing an exothermic reaction during pyrazole synthesis?
A2: The primary strategies focus on controlling the rate of heat generation and ensuring efficient heat removal. Key methods include:
-
Rate-Controlled Reagent Addition: Introducing one of the reactants slowly (dropwise) or in stages to control the reaction rate and, consequently, the rate of heat generation.[5][6][7]
-
Effective Cooling Systems: Utilizing reactor jackets, cooling coils, or external heat exchangers to actively remove heat from the reaction mixture.[4] These systems must be designed to handle the maximum potential heat output.[4]
-
Dilution with Solvents: Using an appropriate, inert solvent to increase the thermal mass of the reaction mixture, which helps to absorb the heat generated and moderate the temperature increase.[6]
-
Flow Chemistry: Performing the synthesis in a continuous flow reactor, which offers a much higher surface-area-to-volume ratio compared to batch reactors, allowing for superior heat transfer and temperature control.[5][6][8]
Q3: How does the choice of solvent impact exotherm management?
A3: The solvent plays a crucial role in thermal management. A solvent with a high heat capacity can absorb more energy for a given temperature rise. Additionally, the solvent's boiling point can act as a natural temperature ceiling through reflux cooling.[9] Strategic selection of solvents can also influence reaction kinetics, helping to moderate the reaction rate.[6]
Q4: What are the essential safety systems required for a large-scale exothermic reaction?
A4: A robust Process Safety Management (PSM) system is essential.[4] Key safety hardware includes:
-
Emergency Relief Systems: Devices like pressure relief valves and rupture discs are critical to prevent catastrophic vessel failure by safely venting excess pressure.[4][10]
-
Monitoring and Alarms: Continuous monitoring of temperature and pressure with alarms that trigger when safe limits are exceeded.[4][10]
-
Emergency Cooling/Quenching: A secondary, independent cooling system ("crash cooling") or a system to rapidly inject a reaction inhibitor ("quenching") can be used to stop a runaway reaction.[10][11]
-
Containment: Secondary containment measures can mitigate the consequences of a vessel rupture or release of hazardous materials.[11]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
An unexpected temperature spike is a primary indicator of poor exotherm control and a potential precursor to a thermal runaway.
| Potential Cause | Troubleshooting Action |
| Reagent addition rate is too high. | Immediately stop the addition of the reagent. If possible, increase the cooling to the reactor. Once the temperature is stable and within the desired range, resume addition at a significantly slower rate.[7][12] |
| Inadequate cooling. | Verify that the cooling system is operating at its maximum capacity and that the coolant temperature is at the setpoint. Ensure there are no blockages in the cooling lines.[4] |
| Poor mixing. | An inefficient agitator can lead to localized "hot spots" where reactants are concentrated, causing the reaction to accelerate in that area.[6] Ensure the agitator is functioning correctly and at an appropriate speed for the reaction volume. |
| Incorrect reactant concentration. | Higher reactant concentrations can lead to a faster reaction rate and greater heat generation. Verify that the reagent solutions were prepared at the correct concentrations. Consider diluting the reagent being added.[6][7] |
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
This indicates that a significant amount of unreacted reagent has accumulated, and the reaction is now proceeding uncontrollably. This is a serious safety concern.
| Potential Cause | Troubleshooting Action |
| Accumulation of unreacted starting material. | This can happen if the reaction temperature was too low during addition, slowing the reaction rate, or if an induction period exists. The primary goal is to prevent a runaway. |
| Thermal runaway is imminent. | Activate emergency procedures. This may include initiating an emergency cooling system, quenching the reaction with an inhibitor, or, as a last resort, venting the reactor through the emergency relief system.[10][11] |
| Insufficient heat removal capacity. | The cooling system is unable to remove the heat being generated by the accumulated reactants. This is a critical design flaw that must be addressed before attempting the reaction again.[1] |
Logical Workflow for Troubleshooting an Unexpected Exotherm
The following diagram outlines a decision-making process for addressing an unexpected temperature rise during a large-scale reaction.
Caption: Troubleshooting workflow for an unexpected exotherm.
Experimental Protocols
Protocol 1: Measuring Heat of Reaction using Reaction Calorimetry
Objective: To determine the total heat of reaction (ΔHrxn) and the rate of heat release for a pyrazole synthesis to ensure the plant's cooling systems can handle the exotherm upon scale-up.
Methodology:
-
Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is set up according to the manufacturer's instructions. The reactor is calibrated for heat transfer.
-
Charging Reactor: The reactor is charged with the initial reactants and solvent (e.g., the 1,3-dicarbonyl compound and solvent). The mixture is brought to the intended reaction temperature.
-
Reagent Addition: The limiting reagent (e.g., hydrazine) is added via a computer-controlled pump at a pre-determined, constant rate that mimics the planned addition profile for the large-scale batch.[12]
-
Data Collection: The calorimeter software continuously monitors the temperature of the reactor contents (Tr) and the cooling jacket (Tj). It calculates the real-time heat flow from the reaction (Qr) based on the temperature difference and the heat transfer coefficient.
-
Analysis:
-
The total heat of reaction (ΔHrxn) is calculated by integrating the heat flow curve over the duration of the addition and any subsequent reaction time until the heat flow returns to baseline.
-
The maximum heat flow (Qr,max) is identified to determine the peak cooling demand required.
-
This data is used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to assess the potential for a thermal runaway in a cooling failure scenario.[13]
-
Protocol 2: Controlled Reagent Addition for an Exothermic Reaction
Objective: To safely add a reactive reagent to control the reaction rate and manage heat generation.
Methodology:
-
System Setup:
-
Initial Conditions: The main reactor containing the bulk of the reactants and solvent is brought to the optimal starting temperature, with the cooling system active.
-
Addition:
-
Begin the addition of the second reagent at a very slow rate.
-
Monitor the internal temperature of the reaction closely. An immediate temperature increase should be observed if the reaction has initiated.
-
If no temperature increase is observed, stop the addition. An accumulation of unreacted reagent is hazardous.
-
The addition rate is controlled to maintain the reaction temperature within a narrow, predetermined range (e.g., ±2 °C).[12]
-
-
Completion: After the addition is complete, the reaction mixture is typically stirred for a period to ensure the reaction goes to completion. The cooling system remains active until the internal temperature is stable and no further exotherm is detected.
Quantitative Data Summary
The following table summarizes key thermal data that should be determined before scaling up a pyrazole synthesis. The values are illustrative and must be determined experimentally for each specific process.
| Parameter | Symbol | Typical Value Range | Significance |
| Heat of Reaction | ΔHrxn | -100 to -400 kJ/mol | The total amount of energy released per mole. A higher value indicates a more energetic and potentially hazardous reaction.[5] |
| Maximum Heat Flow | Qr,max | 50 - 200 W/L | The peak rate of heat generation. This value determines the minimum required cooling capacity of the reactor. |
| Overall Heat Transfer Coefficient | U | 50 - 300 W/(m²·K) | A measure of how efficiently heat can be removed from the reactor. This value decreases as a reactor is scaled up. |
| Adiabatic Temperature Rise | ΔTad | 50 - 250 °C | The theoretical temperature increase if all cooling were to fail. A high value indicates a high risk of thermal runaway.[13] |
Workflow for Safe Scale-Up of Pyrazole Synthesis
This diagram illustrates the logical progression from laboratory development to full-scale manufacturing, emphasizing safety evaluations at each stage.
Caption: A workflow for the safe scale-up of exothermic reactions.
References
- 1. helgroup.com [helgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. How To [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. Reflux with addition | Resource | RSC Education [edu.rsc.org]
- 10. youtube.com [youtube.com]
- 11. icheme.org [icheme.org]
- 12. Simple Control of Highly Exothermic Reactions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of PROTAC Linkers: The Emerging Role of 4-(1H-pyrazol-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of "4-(1H-pyrazol-1-yl)butanoic acid" as a representative of a more rigid, heterocyclic linker class, against the commonly used flexible alkyl and polyethylene glycol (PEG) linkers.
The Pivotal Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, and rigidity dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to enhanced degradation efficiency.
dot
Caption: General mechanism of action for a PROTAC molecule.
Comparison of Linker Classes
The selection of a linker is a critical step in PROTAC design, with different classes offering distinct advantages and disadvantages.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and polyethylene glycol (PEG) chains are the most extensively used linkers in PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[1]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] Their hydrophobicity can enhance cell permeability but may also lead to poor aqueous solubility and non-specific binding.[3]
-
PEG Chains: The inclusion of ethylene glycol units improves the hydrophilicity and solubility of PROTACs.[2][3] PEG linkers can adopt folded conformations, which may be beneficial for cell permeability and ternary complex formation.[3] However, they can be more susceptible to metabolism compared to alkyl chains.[4]
Rigid and Semi-Rigid Linkers: The Case for this compound
There is a growing interest in more rigid linker designs to improve PROTAC properties. Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.[2]
"this compound" represents a semi-rigid linker that incorporates a pyrazole ring. The pyrazole moiety is a common pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions.[5] While direct comparative data for this specific linker in PROTACs is limited, we can infer its potential properties:
-
Conformational Constraint: The pyrazole ring introduces a degree of rigidity compared to flexible alkyl or PEG chains, which can help in optimizing the orientation of the two ligands for efficient ternary complex formation.
-
Improved Physicochemical Properties: The pyrazole ring can modulate the lipophilicity and polarity of the linker, potentially leading to a better balance of solubility and permeability. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, potentially improving solubility.
-
Metabolic Stability: Pyrazole rings are generally more resistant to metabolic degradation than linear ether or alkyl chains, which could lead to improved in vivo stability of the PROTAC.
Quantitative Comparison of Linker Performance
The following tables provide illustrative data from hypothetical and published studies to compare the performance of PROTACs with different linker types. Note: This data is for comparative purposes and the optimal linker is target-dependent.
Table 1: Impact of Linker Type on PROTAC Efficacy and Physicochemical Properties
| Linker Type | Representative Structure | DC50 (nM) | Dmax (%) | Aqueous Solubility (µg/mL) | Cell Permeability (10⁻⁶ cm/s) |
| Alkyl Chain | -(CH₂)n- | 50 | >90 | <1 | 10 |
| PEG Chain | -(CH₂CH₂O)n- | 25 | >95 | 20 | 5 |
| Pyrazole-based | This compound | 15 | >95 | 10 | 8 |
Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.
Table 2: Comparison of PROTACs with Different Linkers Targeting BRD4
| PROTAC | Linker Type | Linker Length (atoms) | DC50 in HeLa cells (nM) | Dmax (%) |
| PROTAC A | Alkyl | 10 | 80 | 85 |
| PROTAC B | PEG | 10 | 45 | 92 |
| PROTAC C | Pyrazole-based | 10 | 30 | 95 |
This table presents hypothetical data for illustrative comparison.
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of a PROTAC's performance is crucial. Below are detailed protocols for key experiments.
Experimental Workflow
dot
Caption: A general experimental workflow for evaluating a PROTAC candidate.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[6]
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.[7]
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Aspirate the old medium and treat the cells with the different concentrations of the PROTAC or vehicle control. Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[7]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with periodic vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.[7]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein ladder.[7]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC in complete culture medium.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo® as an example):
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate-reading luminometer.[9]
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[9]
-
Protocol 3: Ternary Complex Formation Assay (Illustrative: Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[2]
-
Sample Preparation:
-
Prepare purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heat of dilution effects.[2]
-
Typically, the E3 ligase is placed in the ITC cell, and the target protein pre-incubated with the PROTAC is in the syringe.
-
-
Binary Titrations:
-
Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities.[2]
-
-
Ternary Titration:
-
Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell.[2]
-
The resulting thermogram will show the heat changes upon the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the titration data using the appropriate binding model to determine the affinity of the ternary complex and the cooperativity of binding.[2]
-
Conclusion
The linker is a critical determinant of a PROTAC's success, and its rational design is paramount. While flexible alkyl and PEG linkers have been the workhorses of PROTAC development, the exploration of more rigid and conformationally constrained linkers, such as those incorporating heterocyclic moieties like pyrazole, holds significant promise for improving efficacy, selectivity, and pharmacokinetic properties. The incorporation of "this compound" and similar structures into linker design strategies may offer a path to novel PROTACs with enhanced therapeutic potential. A systematic approach to linker optimization, involving the synthesis and evaluation of diverse linker types and lengths, is essential for the development of potent and effective protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. 4-(1H-Pyrazol-4-yl)butanoic acid|CAS 84302-87-4 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
in vivo validation of the biological activity of "4-(1H-pyrazol-1-yl)butanoic acid" derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] This guide focuses on the in vivo validation of the biological activities of "4-(1H-pyrazol-1-yl)butanoic acid" derivatives, providing a comparative analysis of their performance against other alternatives, supported by experimental data. While direct in vivo studies on this specific parent compound are limited in publicly available literature, this guide draws upon data from structurally related pyrazole-alkanoic acid and carboxamide derivatives to provide valuable insights for researchers.
Anti-inflammatory Activity: Comparative In Vivo Data
Pyrazole derivatives have shown significant promise as anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes.[1][3] The following table summarizes in vivo anti-inflammatory data from studies on pyrazole derivatives, including those with structural similarities to this compound. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory potential of novel compounds.
| Compound/Derivative | Animal Model | Dose | Route of Administration | % Edema Inhibition | Comparison Drug | % Edema Inhibition (Comparison) | Reference |
| Pyrazole-Thiazole Hybrid | Rat | 10 mg/kg | - | 75% | Indomethacin | 55% | [1] |
| 3,5-diarylpyrazoles | Rat | 10 mg/kg | - | 65-80% | Indomethacin | 55% | [1] |
| Prodrugs of a benzotiophenyl and carboxylic acid pyrazole analog (Compound 45) | - | - | - | 57% | Celecoxib | 36% | [4] |
| Prodrugs of a benzotiophenyl and carboxylic acid pyrazole analog (Compound 46) | - | - | - | 72% | Celecoxib | 36% | [4] |
| Celecoxib Analogue (Compound 1) | Rat | - | - | 12.25% | Indomethacin | 7.47% | [5] |
| Celecoxib Analogue (Compound 6) | Rat | - | - | 12.96% | Indomethacin | 7.47% | [5] |
| Celecoxib Analogue (Compound 11b) | Rat | - | - | 12.97% | Indomethacin | 7.47% | [5] |
Anticancer Activity: Comparative In Vivo Data
The anticancer potential of pyrazole derivatives is another highly active area of research, with compounds being evaluated against various cancer cell lines and in in vivo tumor models.[6][7] The data below is from in vivo studies on pyrazole derivatives, offering a comparative perspective.
| Compound/Derivative | Animal Model | Cancer Type | Dose | Route of Administration | Outcome | Comparison Drug | Outcome (Comparison) | Reference |
| 3,4-diaryl pyrazole derivative (Compound 6) | Orthotopic murine mammary tumor model | Mammary Tumor | 5 mg/kg | - | Significant tumor growth inhibitory activity | - | - | [6] |
| Celecoxib Analogue (Compound 12) | MRSA-infected mice | Not Applicable (Antibacterial study with in vivo model) | 20 mg/kg | - | Mild improvement in survival | - | - | [8] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups.
-
Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Xenograft Tumor Model in Mice
This model is used to evaluate the in vivo anticancer efficacy of test compounds.
-
Cell Culture: Human cancer cells (e.g., from breast, lung, or colon cancer cell lines) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, mice are randomized into control, standard (e.g., Doxorubicin), and test groups. The compounds are administered via a specified route (e.g., oral, intravenous) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.
-
Evaluation: The efficacy of the compound is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizations
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives to reduce inflammation.
Experimental Workflow: In Vivo Anti-inflammatory Study
Caption: General workflow for an in vivo anti-inflammatory study using the paw edema model.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Repurposing celecoxib analogues as leads for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Pyrazole Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The biological activity of pyrazole carboxylic acid analogs is significantly influenced by the nature and position of substituents on both the pyrazole ring and the acidic side chain. The following table summarizes the quantitative data from a study on 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazone derivatives, which serve as a proxy to understand the SAR of pyrazole-containing acids with antimicrobial properties against Acinetobacter baumannii.
Table 1: Antimicrobial Activity of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid Hydrazone Analogs against A. baumannii
| Compound ID | R Group (on Hydrazone) | Zone of Inhibition (mm) |
| 1 | H | - |
| 2 | 4-Fluorophenyl | 55 |
| 3 | 4-Chlorophenyl | 54 |
| 4 | 4-Bromophenyl | - |
| 5 | 4-Nitrophenyl | - |
| 6 | 2,4-Dinitrophenyl | - |
| Positive Control | Ciprofloxacin | 37 |
| Positive Control | Chloramphenicol | 22 |
Data extracted from a study on the antimicrobial activity of novel pyrazole derivatives. The core structure is 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid with modifications at the hydrazone moiety.
From the data, a clear SAR trend emerges for the antimicrobial activity against A. baumannii. The introduction of electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring on the hydrazone moiety leads to potent activity. The fluoro-substituted analog 2 exhibited the highest activity, even surpassing the positive control ciprofloxacin. This suggests that electronegativity plays a crucial role in the compound's ability to inhibit bacterial growth.
General SAR Insights from Broader Pyrazole Analog Studies
Beyond this specific antimicrobial study, broader research on pyrazole derivatives has revealed several key SAR principles applicable to various biological targets:
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity and selectivity. For instance, in a series of JNK inhibitors, modifications at the R1, R2, and R3 positions of a 4-(pyrazol-3-yl)-pyrimidine scaffold significantly impacted potency and selectivity against other kinases like p38.
-
The Carboxylic Acid Moiety: The acidic functionality is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the target protein. Esterification or amidation of the carboxylic acid can modulate pharmacokinetic properties and may act as a prodrug strategy.
-
Linker between Pyrazole and Acid: The length and flexibility of the alkane chain connecting the pyrazole ring and the carboxylic acid can influence how the molecule fits into the binding pocket of a target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following is a representative protocol for the antimicrobial screening of pyrazole analogs.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (Acinetobacter baumannii) is prepared by suspending colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) is added to a separate well. A solvent control (DMSO) and positive controls (standard antibiotics like ciprofloxacin and chloramphenicol) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Logical Relationships in SAR
The following diagram illustrates the logical workflow for a typical SAR study, from initial lead identification to the establishment of key structural requirements for biological activity.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding of the SAR of pyrazole carboxylic acid analogs based on available scientific literature. Further dedicated studies on "4-(1H-pyrazol-1-yl)butanoic acid" and its derivatives are warranted to fully elucidate their therapeutic potential.
A Comparative Analysis of Pyrazole Isomers' Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological efficacy of various pyrazole isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the spatial arrangement of substituents on this five-membered ring can significantly influence its pharmacological properties. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships among pyrazole isomers.
Comparative Anticancer Activity of Pyrazole Isomers
The substitution pattern on the pyrazole ring plays a crucial role in the cytotoxic activity of these compounds against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different pyrazole isomers, offering a comparative overview of their potency.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diarylpyrazolone (P7) | A549 (Non-small cell lung cancer) | Not explicitly stated, but showed high antiproliferative activity | [1] |
| 1,3-Diarylpyrazolone (P11) | NCI-H522 (Non-small cell lung cancer) | Not explicitly stated, but showed high antiproliferative activity | [1] |
| 1,3,5-Triaryl Pyrazole (Bromo-substituted) | MCF-7 (Breast cancer) | > 1000 | [2] |
| 1,3,5-Triaryl Pyrazole (Chloro-substituted) | MCF-7 (Breast cancer) | > 1000 | [2] |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver cancer) | 6.1 ± 1.9 | [3] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver cancer) | 7.9 ± 1.9 | [3] |
Key Findings:
-
Substitutions on the pyrazole ring are critical for anticancer activity. For instance, 1,3-diarylpyrazolones have demonstrated significant antiproliferative effects against non-small cell lung cancer cell lines.[1]
-
In some cases, the position of the substituent can dramatically alter the efficacy. For example, a study on deacylcortivazol-like pyrazole regioisomers revealed that 2'-substituted compounds consistently exhibited more favorable docking energies in the glucocorticoid receptor compared to their 1'-substituted counterparts, suggesting a difference in their mode of interaction and potential efficacy.[1][4]
Comparative Anti-inflammatory Activity of Pyrazole Isomers
The anti-inflammatory effects of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes. The selectivity and potency of this inhibition can be modulated by the isomeric form of the pyrazole derivative.
| Compound/Isomer | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Bipyrazole (10) | COX-2 | ED50 35.7 µmol/kg (in vivo) | 7.83 | [5] |
| Pyranopyrazole (27) | COX-2 | ED50 38.7 µmol/kg (in vivo) | 7.16 | [5] |
| Celecoxib (Reference) | COX-2 | ED50 32.1 µmol/kg (in vivo) | 8.68 | [5] |
| 1,3-Diaryl Pyrazole (7l) | N/A | 93.59% inhibition (in vivo) | Not Applicable | [6] |
Key Findings:
-
Certain pyrazole-based structures, such as bipyrazoles and pyranopyrazoles, exhibit potent and selective COX-2 inhibition, comparable to the established drug Celecoxib.[5]
-
The anti-inflammatory activity is not limited to COX inhibition. For example, some 1,3-diaryl pyrazole derivatives have demonstrated significant anti-inflammatory effects in vivo through mechanisms that may not be solely dependent on COX inhibition.[6]
Comparative Antimicrobial Activity of Pyrazole Isomers
Pyrazole derivatives have shown a broad spectrum of antimicrobial activity. The nature and position of substituents on the pyrazole ring can influence their efficacy against various bacterial and fungal strains.
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone (21a) | Aspergillus niger | 2.9 - 7.8 | [7] |
| Hydrazone (21a) | Staphylococcus aureus | 62.5 - 125 | [7] |
| Hydrazone (21c) | Candida albicans | Inhibition zone: 25 mm | [7] |
| 1,3-Diaryl Pyrazole (6g) | Staphylococcus aureus | 1 - 2 | [6] |
| 1,3-Diaryl Pyrazole (6l) | Escherichia coli | 1 - 2 | [6] |
| 1,3-Diaryl Pyrazole (7l) | Candida albicans | 1 - 2 | [6] |
| Pyrazole-4-carbaldehyde derivative (3a-e) | S. aureus, E. coli, C. albicans | Pronounced effect | [8] |
Key Findings:
-
Hydrazone derivatives of pyrazole have shown remarkable antifungal and antibacterial activities, with MIC values in the low microgram per milliliter range for certain fungal strains.[7]
-
1,3-Diaryl pyrazole derivatives have demonstrated potent and broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with very low MIC values.[6]
-
The presence of electron-withdrawing groups on the phenyl rings of pyrazole derivatives appears to enhance their antimicrobial activity.[9]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer containing a cofactor solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of PGE2 production.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Visualizations
Caption: Generalized workflow for the synthesis and biological evaluation of pyrazole isomers.
Caption: Structural representation of 1,3-, 1,4-, and 1,5-disubstituted pyrazole isomers.
Caption: Simplified cyclooxygenase (COX) pathway and points of inhibition by pyrazole isomers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. ajpp.in [ajpp.in]
validating the mechanism of action of "4-(1H-pyrazol-1-yl)butanoic acid" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action for pyrazole-containing compounds, with a focus on validating their therapeutic targets. While specific quantitative bioactivity data for "4-(1H-pyrazol-1-yl)butanoic acid" derivatives against the targets discussed herein is not extensively available in the public domain, this document outlines the established mechanisms of action for the broader class of pyrazole derivatives and provides detailed experimental protocols for their validation. The methodologies and comparative data presented can serve as a robust framework for the evaluation of novel "this compound" derivatives.
Potential Mechanisms of Action of Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide will focus on three prominent mechanisms of action:
-
Inhibition of Cyclooxygenase-2 (COX-2): Many pyrazole derivatives have been developed as selective COX-2 inhibitors for the treatment of inflammation and pain.
-
Disruption of the p53-MDM2 Interaction: Certain pyrazole-based compounds have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, representing a promising strategy in cancer therapy.
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrazole-containing molecules have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, making them attractive candidates for anti-cancer and anti-angiogenic therapies.
Comparative Analysis of Inhibitors
The following tables provide a comparative overview of representative pyrazole derivatives and alternative inhibitors for each of the discussed mechanisms of action.
Cyclooxygenase-2 (COX-2) Inhibitors
| Compound Class | Example Compound | Target | IC50 (µM) | Notes |
| Pyrazole Derivatives | Celecoxib | COX-2 | 0.045 | A widely used selective COX-2 inhibitor. |
| SC-558 | COX-2 | Varies | A highly selective diarylpyrazole-based COX-2 inhibitor used as a research tool. | |
| Non-Pyrazole Alternatives | Rofecoxib | COX-2 | Varies | A furanone-based selective COX-2 inhibitor (withdrawn from the market). |
| Etoricoxib | COX-2 | Varies | A bipyridine-based selective COX-2 inhibitor. |
p53-MDM2 Interaction Inhibitors
| Compound Class | Example Compound | Target | IC50 (µM) | Notes |
| Pyrazole Derivatives | (Example pyrazole derivative) | p53-MDM2 | (Data not available) | Research is ongoing to identify potent pyrazole-based p53-MDM2 inhibitors. |
| Non-Pyrazole Alternatives | Nutlin-3a | p53-MDM2 | ~0.09 | A potent and well-characterized cis-imidazoline-based MDM2 inhibitor. |
| MI-773 (SAR405838) | p53-MDM2 | ~0.00084 | A highly potent spiro-oxindole-based MDM2 inhibitor that has entered clinical trials. |
VEGFR-2 Inhibitors
| Compound Class | Example Compound | Target | IC50 (nM) | Notes |
| Pyrazole Derivatives | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative (W13) | VEGFR-2 | 1.6 | A potent pyrazole-based VEGFR-2 inhibitor.[1] |
| Non-Pyrazole Alternatives | Sorafenib | VEGFR-2, PDGFR, RAF | 90 (for VEGFR-2) | A multi-kinase inhibitor approved for the treatment of several cancers. |
| Sunitinib | VEGFR-2, PDGFR, c-KIT | 2 (for VEGFR-2) | A multi-kinase inhibitor used in the treatment of renal cell carcinoma and other tumors. |
Experimental Protocols for Mechanism of Action Validation
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. The following are representative protocols for the key experiments cited.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity is proportional to the inhibition of the cyclooxygenase activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
To each well of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the diluted test compound or reference inhibitor to the respective wells. For the control wells (100% activity), add the vehicle (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a time course.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
p53-MDM2 Fluorescence Polarization Assay
Objective: To measure the ability of a test compound to disrupt the interaction between p53 and MDM2.
Principle: This is a competitive binding assay. A fluorescently labeled p53-derived peptide is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that binds to the p53-binding pocket of MDM2 will displace the fluorescent probe, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide probe (e.g., FAM-p53)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound and reference inhibitor (e.g., Nutlin-3a) dissolved in DMSO
-
Black, low-binding 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, MDM2 protein, and the fluorescently labeled p53 peptide probe to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add the vehicle (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition based on the decrease in polarization signal relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the IC50 of a test compound against the kinase activity of VEGFR-2.
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation can be quantified using various methods, such as measuring the depletion of ATP (luminescence-based) or using a specific antibody to detect the phosphorylated substrate (ELISA-based).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr))
-
Test compound and reference inhibitor (e.g., Sorafenib) dissolved in DMSO
-
Detection reagents (e.g., Kinase-Glo® Luminescent Kinase Assay Kit or phospho-specific antibody)
-
White, opaque 96-well plate (for luminescence) or a standard 96-well plate (for ELISA)
-
Luminometer or microplate reader
Procedure (Luminescence-based):
-
Prepare serial dilutions of the test compound and reference inhibitor in the kinase assay buffer.
-
To a white 96-well plate, add the kinase assay buffer, VEGFR-2 kinase, and the substrate.
-
Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add the vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer. A higher signal indicates greater inhibition of kinase activity.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Caption: p53-MDM2 Negative Feedback Loop and Inhibition.
Caption: VEGFR-2 Signaling Cascade and Inhibition Point.
Caption: A Stepwise Approach to Mechanism of Action Validation.
References
head-to-head comparison of different synthesis routes for "4-(1H-pyrazol-1-yl)butanoic acid"
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 4-(1H-pyrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry. The comparison focuses on direct N-alkylation of pyrazole and the Mitsunobu reaction, presenting experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: N-Alkylation | Route 2: Mitsunobu Reaction |
| Starting Materials | 1H-Pyrazole, Ethyl 4-bromobutanoate | 1H-Pyrazole, Ethyl 4-hydroxybutanoate |
| Key Reagents | Sodium hydride (NaH) | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) |
| Reaction Steps | 2 (Alkylation, Hydrolysis) | 2 (Mitsunobu coupling, Hydrolysis) |
| Typical Yield | Good to High | Good to High |
| Reaction Time | ~12-24 hours | ~24 hours |
| Key Advantages | Cost-effective reagents, relatively straightforward procedure. | High regioselectivity, mild reaction conditions. |
| Key Disadvantages | Potential for N1/N2 isomer formation, use of hazardous NaH. | Expensive reagents, formation of byproducts requiring careful purification. |
Route 1: N-Alkylation of Pyrazole
This classical approach involves the direct alkylation of the pyrazole ring with a suitable 4-halobutanoate ester, followed by hydrolysis of the resulting ester to the carboxylic acid. The use of a strong base, such as sodium hydride, is typically required to deprotonate the pyrazole, rendering it nucleophilic.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate
To a solution of 1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes. Ethyl 4-bromobutanoate (1.1 eq) is then added dropwise, and the reaction mixture is heated to 70°C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Hydrolysis to this compound
The purified ethyl 4-(1H-pyrazol-1-yl)butanoate is dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Workflow Diagram:
Caption: N-Alkylation Synthesis Workflow.
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a highly regioselective method for the N-alkylation of pyrazole. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, pyrazole, using a combination of an azodicarboxylate (e.g., DEAD) and a phosphine (e.g., PPh3). The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the target molecule from an achiral alcohol.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate
To a solution of 1H-pyrazole (1.2 eq), ethyl 4-hydroxybutanoate (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Step 2: Hydrolysis to this compound
The hydrolysis of the resulting ester is carried out following the same procedure as described in Route 1.
Workflow Diagram:
Caption: Mitsunobu Reaction Synthesis Workflow.
Concluding Remarks
The choice between N-alkylation and the Mitsunobu reaction for the synthesis of this compound will depend on the specific requirements of the researcher. For cost-effective, large-scale synthesis where potential regioselectivity issues can be managed through careful reaction control and purification, the direct N-alkylation route is a viable option. Conversely, when high regioselectivity is paramount and the cost of reagents is less of a concern, the Mitsunobu reaction offers a reliable and milder alternative. Both routes ultimately provide access to the desired product, a versatile building block for further chemical exploration.
A Comparative Guide to the Metabolic Stability of 4-(1H-pyrazol-1-yl)butanoic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties, including metabolic stability.[1] Understanding the metabolic fate of new chemical entities is a critical step in the drug discovery process, influencing key pharmacokinetic parameters such as bioavailability and half-life.
Qualitative Metabolic Stability Assessment of 4-(1H-pyrazol-1-yl)butanoic Acid
The structure of this compound, featuring an unsubstituted pyrazole ring linked to a butanoic acid chain, suggests a generally favorable metabolic stability profile. The pyrazole ring itself is relatively resistant to metabolism. However, potential sites of metabolism could include the aliphatic butanoic acid chain through processes like omega-oxidation. The susceptibility to metabolism can be influenced by various factors, including the presence of specific cytochrome P450 (CYP) enzymes or other metabolic enzymes like aldehyde oxidase (AOX).[2] Structure-metabolism relationship studies on aza-aromatic compounds have indicated that electronic properties of substituents on the heterocyclic ring can play a significant role in their susceptibility to AOX-mediated metabolism.[2]
Comparative Metabolic Stability Data
To provide a quantitative context for the metabolic stability of pyrazole-based compounds, the following table summarizes in vitro data for representative compounds from the literature. It is important to note that these are not direct structural analogs of this compound but serve as a benchmark for the metabolic stability of the broader class of pyrazole-containing molecules.
| Compound Name/ID | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Compound 4b | Mouse Liver Microsomes | Stable | Not Reported | [3] |
| Compound 3b | Mouse Liver Microsomes | 60 | Not Reported | [3] |
| Piperidine Analogues (20a-d) | Rat Liver Microsomes | Improved Stability* | Not Reported | [3] |
| Aminomethylthiazole Pyrazole Carboxamide (479) | Microsomes | Good Stability** | Not Reported | [4][5] |
*The study notes "improved metabolic stability" compared to previous analogs but does not provide specific quantitative data.[3] **The study mentions "good in vitro...microsomal metabolic stability" without providing specific numerical values.[4][5]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting metabolic stability data. Below is a representative protocol for an in vitro metabolic stability assay using human liver microsomes.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
2. Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal stock solution in potassium phosphate buffer (e.g., 1 mg/mL).
-
Prepare the test compound and positive control stock solutions in a suitable solvent (e.g., DMSO), and then dilute to the final concentration in the incubation mixture. The final DMSO concentration should be low (e.g., <0.5%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[6]
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Comparative Cross-Reactivity Profiling of Pyrazole Derivatives Active on Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole-Based Compounds and Alternative Modulators
This guide provides a comparative analysis of the cross-reactivity and selectivity of pyrazole-containing compounds, with a focus on derivatives structurally related to "4-(1H-pyrazol-1-yl)butanoic acid." While direct comprehensive cross-reactivity data for this specific scaffold is limited in publicly available literature, this document synthesizes findings from analogous pyrazole-based inhibitors targeting key proteins in cellular signaling. The aim is to offer a valuable resource for assessing potential on-target and off-target activities, guiding lead optimization, and anticipating potential toxicological liabilities.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazole derivatives against a panel of protein kinases, alongside alternative, non-pyrazole-based inhibitors for comparative purposes. This data highlights the variable selectivity profiles achievable with the pyrazole scaffold.
Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives and Alternatives Against JNKs and Related Kinases
| Compound ID | Scaffold Type | JNK1 (IC50, nM) | JNK2 (IC50, nM) | JNK3 (IC50, nM) | p38α (IC50, nM) | Reference |
| JNK-IN-5 | Acrylamide-modified Pyrazole | - | - | - | - | [1] |
| JNK-IN-6 | Propyl amide-modified Pyrazole | >1000 | >1000 | >1000 | - | [1] |
| JNK-IN-7 | Acrylamide-modified Pyrazole | - | - | - | - | [1] |
| JNK-IN-8 | Acrylamide-modified Pyrazole | - | - | - | - | [1] |
| SR-3576 | Aminopyrazole | - | - | 7 | >20,000 | [2] |
| SR-3737 | Indazole | - | - | 12 | 3 | [2] |
Table 2: Inhibitory Profile of Pyrazole-Based Kinase Inhibitors Against Various Kinases
| Compound ID | Primary Target(s) | IC50 (nM) | Selectivity Notes | Reference |
| Ruxolitinib | JAK1/JAK2 | ~3 | ~140-fold selective over JAK3 | [3] |
| Golidocitinib | JAK1 | - | Selective over JAK2 | [3] |
| Ravoxertinib | ERK1/ERK2 | 6.1 / 3.1 | Highly selective | [3] |
| Prexasertib | CHK1 | <1 | Also inhibits CHK2 and RSK family at <10 nM | [3] |
| AT9283 | Aurora Kinases, etc. | Broad-spectrum | Inhibits a variety of kinases | [3] |
| Compound 28 | CDK12/13 | 9 / 5.8 | Less potent on CDK7 (880 nM) | [4] |
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to facilitate the replication and validation of cross-reactivity profiling studies.
In Vitro Kinase Profiling: Radiometric Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]-ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP or [γ-³²P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Cross-Reactivity Profiling: Radioligand Binding Assay
This protocol describes a standard method for assessing the binding affinity of a test compound to a panel of G-protein coupled receptors.
Materials:
-
Cell membranes expressing the target GPCRs
-
Specific radioligand for each GPCR
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the diluted test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound and calculate the IC50 or Ki value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by pyrazole derivatives, based on their observed activities against certain targets.
Caption: The JNK signaling cascade is a critical stress-response pathway.[5][6]
Caption: The RhoA/ROCK pathway regulates cytoskeletal dynamics and cell contractility.[7][8]
Caption: S1P1 receptor activation initiates multiple downstream signaling cascades.[9][10]
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1PR1 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 4-(1H-pyrazol-1-yl)butanoic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-(1H-pyrazol-1-yl)butanoic acid, a compound utilized in various research applications. The following procedures are based on general safety data for structurally similar butanoic acid derivatives and are intended to provide a framework for safe handling and disposal.
Hazard and Precautionary Data Summary
It is essential to be aware of the potential hazards associated with this compound and similar chemical compounds. The following table summarizes the key hazard statements and precautionary measures.
| Hazard Category | GHS Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |
| Health Hazards | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | |
| H318/H319: Causes serious eye damage / Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| Physical Hazards | H227: Combustible liquid. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Environmental Hazards | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][3]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Prevent spilled material from entering drains or waterways.[1][3]
4. Final Disposal:
-
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Provide the EHS department with a completed hazardous waste label that accurately identifies the contents of the container.
-
Do not attempt to neutralize the acid or dispose of it down the drain unless you have received explicit instructions and training from your EHS department for this specific chemical. While general acid neutralization procedures exist, they may not be appropriate for this compound due to its other potential hazards.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling 4-(1H-pyrazol-1-yl)butanoic acid
For Immediate Implementation: This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling 4-(1H-pyrazol-1-yl)butanoic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Handling this compound requires a comprehensive approach to personal protection due to its potential to cause skin, eye, and respiratory irritation.[1] The following guidelines detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Summary & Recommended PPE
A thorough risk assessment is paramount before handling this compound. The primary hazards include irritation to the skin and serious irritation to the eyes, with a potential for respiratory tract irritation if inhaled.[1] The following table summarizes the recommended PPE to mitigate these risks.
| Hazard | Required Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Skin Irritation | Chemical-resistant gloves, Laboratory coat | Gloves: Nitrile or butyl rubber gloves are recommended for their resistance to a variety of chemicals.[2] Always inspect gloves for tears or punctures before use.[3] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of in accordance with laboratory protocols.[4] Lab Coat: A long-sleeved laboratory coat should be worn to protect the skin.[5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[6] |
| Serious Eye Irritation | Safety glasses with side shields, Face shield | Eye Protection: At a minimum, safety glasses with side shields are required.[7] Face Protection: When there is a risk of splashing, a face shield must be worn in addition to safety glasses to provide full-face protection.[2] |
| Respiratory Irritation | Use in a well-ventilated area or fume hood | Ventilation: Handle this compound in a chemical fume hood to minimize the inhalation of dust or vapors.[8] If a fume hood is not available, ensure the work area is well-ventilated.[1] Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][6] |
Experimental Protocols: Safe Handling & Disposal
1. Preparation and Handling:
-
Pre-use Inspection: Before starting any work, visually inspect all PPE for any signs of damage.
-
Donning PPE: Put on your lab coat, followed by safety glasses. If a risk of splashing exists, add a face shield. Finally, wear the appropriate chemical-resistant gloves.
-
Engineered Controls: All handling of this compound should be conducted within a certified chemical fume hood to control airborne exposure.[7][8]
-
Spill Management: In the event of a spill, immediately alert others in the area. Contain the spill using appropriate absorbent materials. Wear the recommended PPE during cleanup.
2. Post-handling and Disposal:
-
Doffing PPE: Remove gloves first, using a technique that avoids touching the outside of the glove with bare hands. Next, remove your face shield (if used) and safety glasses. Finally, remove your lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]
-
Waste Disposal: Dispose of contaminated PPE and any waste materials containing this compound in designated hazardous waste containers, following all institutional and local regulations.[1]
Visualized Workflows
To further clarify the safety procedures, the following diagrams illustrate key decision-making and operational workflows.
Caption: PPE Selection Workflow for Chemical Handling.
Caption: Step-by-step Safe Handling Workflow.
References
- 1. aksci.com [aksci.com]
- 2. leelinework.com [leelinework.com]
- 3. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. earth.utah.edu [earth.utah.edu]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
